SSD114 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O.ClH/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14;/h7-11,14H,2-6H2,1H3,(H,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSTPASDICGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SSD114 Hydrochloride: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the GABA-B Receptor
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SSD114 hydrochloride, a novel small molecule that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B receptor (GABA-B). The information presented herein is synthesized from available pharmacological studies and is intended to serve as a resource for researchers engaged in the study of GABA-B receptor modulation and its therapeutic potential.
Core Mechanism of Action
This compound is a selective positive allosteric modulator of the GABA-B receptor.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand GABA, SSD114 binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GABA.[1] Specifically, this compound has been shown to increase the potency of GABA without altering its maximal effect.[1] This potentiation of the endogenous GABAergic tone offers a nuanced approach to modulating GABA-B receptor activity, potentially leading to a wider therapeutic window and a reduced side-effect profile compared to direct agonists.
The selectivity of this compound for the GABA-B receptor has been demonstrated through its lack of effect on other G protein-coupled receptors, including cannabinoid, opioid, and dopamine (B1211576) receptors.[1] Furthermore, the modulatory action of SSD114 is dependent on the presence of GABA, as it has no intrinsic agonist activity on its own.[1] The effects of SSD114 are blocked by competitive antagonists of the GABA-B receptor, such as CGP54626, confirming its mechanism is mediated through this specific receptor target.[1]
Downstream of receptor binding, the potentiation of GABA-B receptor activation by SSD114 leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway.[1] In vivo, this modulation of GABA-B signaling manifests as a potentiation of the sedative and hypnotic effects of GABA-B agonists like baclofen (B1667701).[1][2]
Data Presentation
The following tables summarize the quantitative data available on the in vitro and in vivo effects of this compound.
Table 1: In Vitro Potentiation of GABA-Stimulated [³⁵S]GTPγS Binding by this compound
| SSD114 HCl Concentration (µM) | GABA Concentration (µM) | Effect on [³⁵S]GTPγS Binding | Fold Decrease in GABA EC₅₀ |
| 25 | 10 | ~170% increase above basal | Not Reported |
| 15 | Not Specified | Potentiation of GABA response | 2.0 |
| 30 | Not Specified | Potentiation of GABA response to 161 ± 5.09% of basal | 2.5 |
Data synthesized from available research.[2] Further details from the primary literature would be required for a more comprehensive dataset.
Table 2: In Vivo Effect of this compound on Baclofen-Induced Loss of Righting Reflex (LORR) in Mice
| SSD114 HCl Dose (mg/kg) | Effect on Onset of LORR | Effect on Duration of LORR |
| ≥ 10 | Significantly decreased | Not specified at this dose |
| 10 | Not specified at this dose | Significantly increased |
| 100 | Not specified at this dose | Significantly increased |
Data synthesized from available research.[2] Specific mean onset and duration times with standard error are needed for a complete analysis.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the GABA-B receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
-
Membrane Preparation: Cerebral cortices from rodents are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction containing the GABA-B receptors.
-
Assay Buffer: A typical buffer composition includes HEPES, NaCl, MgCl₂, and GDP. The specific concentrations would be detailed in the primary research article.
-
Assay Procedure:
-
Aliquots of the membrane preparation are incubated with varying concentrations of this compound and a fixed concentration of GABA.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Dose-response curves are generated to determine EC₅₀ and Eₘₐₓ values.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to monitor protein-protein interactions in living cells. In the context of SSD114, this assay can be used to study the downstream signaling of the GABA-B receptor, such as its interaction with G proteins or effectors like adenylyl cyclase.
-
Cell Culture and Transfection: A suitable cell line (e.g., CHO or HEK293) is co-transfected with plasmids encoding the GABA-B receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a biosensor for a downstream signaling event fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). For instance, a cAMP biosensor could be used to measure changes in adenylyl cyclase activity.
-
Assay Procedure:
-
Transfected cells are plated in a multi-well plate.
-
Cells are stimulated with GABA in the presence and absence of this compound.
-
The BRET substrate (e.g., coelenterazine) is added to the cells.
-
The light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) is measured using a microplate reader.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the light intensity from the acceptor to the light intensity from the donor. Changes in the BRET ratio upon stimulation are indicative of alterations in the signaling pathway.
Loss of Righting Reflex (LORR) Assay in Mice
This in vivo assay is used to assess the sedative and hypnotic effects of compounds.
-
Animals: Male mice of a specified strain and weight range are used.
-
Drug Administration: this compound (or vehicle) is administered via a specific route (e.g., intraperitoneally) at various doses. After a predetermined time, a sub-hypnotic dose of a GABA-B agonist like baclofen is administered.
-
Assessment of LORR:
-
Following baclofen administration, mice are individually placed on their backs.
-
The time to the loss of the righting reflex (defined as the inability to right themselves within a certain timeframe, e.g., 30 seconds) is recorded as the onset of LORR.
-
The time from the loss of the righting reflex until it is regained (e.g., the animal can right itself three times within 60 seconds) is recorded as the duration of LORR.
-
-
Data Analysis: The mean onset and duration of LORR for each treatment group are calculated and compared using appropriate statistical methods.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the GABA-B receptor and the experimental workflows used to characterize this compound.
Caption: GABA-B Receptor Signaling Pathway
Caption: [³⁵S]GTPγS Binding Assay Workflow
Caption: In Vivo Loss of Righting Reflex (LORR) Assay Workflow
References
SSD114 Hydrochloride: A Novel Positive Allosteric Modulator of the GABA-B Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The γ-aminobutyric acid type B (GABA-B) receptor, a class C G-protein coupled receptor (GPCR), is a critical regulator of neuronal excitability in the central nervous system. Its activation by the endogenous ligand GABA leads to a cascade of inhibitory downstream signaling events. While orthosteric agonists like baclofen (B1667701) have been utilized therapeutically, they are often associated with a range of side effects due to their non-specific activation of the receptor. Positive allosteric modulators (PAMs) of the GABA-B receptor represent a promising alternative therapeutic strategy. These molecules do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous ligand, GABA. This mechanism of action suggests that GABA-B PAMs may offer a more refined and potentially safer pharmacological profile. This technical guide focuses on SSD114 hydrochloride, a novel and selective GABA-B receptor PAM, detailing its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| In Vitro Parameter | Assay | Conditions | Result | Reference |
| Potentiation of GABA-induced [³⁵S]GTPγS binding | [³⁵S]GTPγS binding assay | Rat cortical membranes, in the presence of 10 µM GABA | 25 µM this compound significantly increases stimulation to ~170% above basal levels. | [1][2] |
| Effect on GABA Potency | [³⁵S]GTPγS binding assay | Rat cortical membranes | 15 µM and 30 µM this compound decrease the EC₅₀ for GABA by 2- and 2.5-fold, respectively. | [1][2] |
| Effect on GABA Efficacy | [³⁵S]GTPγS binding assay | Rat cortical membranes | 30 µM this compound potentiates the maximal stimulation (Emax) to 161 ± 5.09% over the basal value. | [1][2] |
| Potentiating Effect on GABA-stimulated [³⁵S]GTPγS binding | [³⁵S]GTPγS binding assay | Rat cortical membranes, in the presence of fixed GABA concentrations (1, 10, and 20 µM) | EC₅₀ values in the low micromolar range. | [3] |
| Selectivity | [³⁵S]GTPγS binding assay | Cortical and striatal membranes | Failed to potentiate WIN55,212,2-, morphine-, and quinpirole-induced [³⁵S]GTPγS binding. | [3] |
| In Vivo Parameter | Assay | Animal Model | Dose | Result | Reference |
| Onset of Loss of Righting Reflex (LORR) | Potentiation of baclofen-induced sedation/hypnosis | Mice | ≥ 10 mg/kg | Significantly lower onset of LORR compared to vehicle-treated mice. | [1][2] |
| Duration of Loss of Righting Reflex (LORR) | Potentiation of baclofen-induced sedation/hypnosis | Mice | 10 and 100 mg/kg | Significantly longer duration of LORR compared to vehicle-treated mice. | [1][2] |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the GABA-B receptor. It does not possess intrinsic agonistic activity but enhances the effect of GABA.[3] This is achieved by binding to an allosteric site on the receptor, which is distinct from the orthosteric binding site for GABA. This binding event induces a conformational change in the receptor that increases the potency of GABA.[3] The effect of SSD114 is dependent on the presence of GABA, indicating that it modulates the physiological activation of the receptor.[3] The selectivity of SSD114 has been demonstrated by its lack of effect on other GPCRs, such as cannabinoid, opioid, and dopamine (B1211576) receptors.[3]
The canonical signaling pathway of the GABA-B receptor, which is potentiated by SSD114, is depicted below.
Caption: GABA-B receptor signaling pathway modulated by SSD114.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Assay Procedure:
-
Membranes are pre-incubated with GDP (10 µM) to ensure G-proteins are in their inactive state.
-
This compound (at various concentrations) and a fixed concentration of GABA are added to the membrane suspension.
-
The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine EC₅₀ and Emax values.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay was utilized to assess the potentiation of GABA-B receptor-mediated inhibition of adenylyl cyclase in living cells.[3]
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.
-
Cells are transiently co-transfected with plasmids encoding the GABA-B receptor subunits and a BRET-based cAMP biosensor.
2. Assay Procedure:
-
Transfected cells are harvested and plated in a white microplate.
-
The cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
-
Various concentrations of GABA, in the presence or absence of this compound, are added to the wells.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
The BRET signal is measured using a microplate reader capable of detecting the two emission wavelengths.
3. Data Analysis:
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor fluorophore to the light emitted by the donor luciferase.
-
A decrease in the BRET ratio corresponds to a decrease in intracellular cAMP levels, indicating GABA-B receptor activation.
-
Concentration-response curves are generated to determine the effect of SSD114 on the potency of GABA.
In Vivo Sedation/Hypnosis Model (Loss of Righting Reflex)
This in vivo assay evaluates the ability of SSD114 to potentiate the sedative effects of a GABA-B receptor agonist.
1. Animal Handling and Dosing:
-
Male mice are used for the study.
-
Animals are pretreated with either vehicle or various doses of this compound via intraperitoneal injection.
-
After a defined pretreatment period, the GABA-B receptor agonist baclofen is administered.
2. Assessment of Righting Reflex:
-
Immediately after baclofen administration, each mouse is placed on its back.
-
The onset of the loss of the righting reflex (LORR) is recorded as the time taken for the mouse to fail to right itself within a specified time (e.g., 30 seconds).
-
The duration of LORR is measured as the time from the loss of the righting reflex until it is regained.
3. Data Analysis:
-
The onset and duration of LORR are compared between the vehicle-treated group and the SSD114-treated groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.[1][2]
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for screening and characterizing a GABA-B receptor PAM like SSD114, and the logical relationship of its allosteric modulation.
Caption: Experimental workflow for GABA-B PAM characterization.
Caption: Logical relationship of SSD114 allosteric modulation.
Conclusion
This compound is a novel, selective positive allosteric modulator of the GABA-B receptor with demonstrated in vitro and in vivo activity. By enhancing the potency of the endogenous ligand GABA, SSD114 offers a promising mechanism for the therapeutic modulation of the GABAergic system. The data presented in this guide provide a comprehensive overview of its pharmacological profile and the experimental methodologies employed in its characterization, serving as a valuable resource for researchers and drug development professionals in the field of neuroscience and GPCR pharmacology. Further investigation into the pharmacokinetic properties and efficacy of SSD114 in various disease models is warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide to SSD114 Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSD114 hydrochloride is a novel small molecule that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on its role as a positive allosteric modulator of the GABA-B receptor. This document synthesizes available data on its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols to serve as a foundational resource for researchers in pharmacology and drug development.
Chemical Identity and Structure
This compound is chemically known as N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine hydrochloride. Its molecular formula is C18H21ClF3N3O, and it has a molecular weight of 387.83 g/mol .[1]
Chemical Structure:
Currently, a publicly available 2D structure diagram for this compound is not available in the searched scientific literature or chemical databases. However, based on its IUPAC name, the structure can be inferred to consist of a central pyrimidine (B1678525) ring substituted with a cyclohexylamino group, a methoxy (B1213986) group, and a trifluoromethylphenyl group. The hydrochloride salt is formed by the protonation of a basic nitrogen atom, likely on the pyrimidine ring or the exocyclic amine.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Further experimental characterization is required to fully elucidate the physicochemical profile of this compound, which is critical for formulation development and pharmacokinetic studies.
Mechanism of Action: A GABA-B Receptor Positive Allosteric Modulator
This compound has been identified as a novel positive allosteric modulator (PAM) of the GABA-B receptor.[2] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). As a PAM, SSD114 does not directly activate the GABA-B receptor but enhances the effect of GABA when it binds to its orthosteric site. This modulation can lead to a more profound and prolonged inhibitory effect on neuronal excitability.
The signaling pathway of GABA-B receptor activation and its positive allosteric modulation is depicted below.
Caption: GABA-B Receptor Signaling Pathway and Modulation by SSD114.
Pharmacokinetics and Metabolism (ADME)
There is currently no publicly available information on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. As a class, GABA-B receptor positive allosteric modulators are being investigated for their potential to offer improved pharmacokinetic and side-effect profiles compared to direct receptor agonists.[3][4] Further research, including in vitro and in vivo studies, is necessary to determine the pharmacokinetic properties of this compound.
Synthesis
A detailed, publicly available protocol for the synthesis of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine hydrochloride could not be identified in the searched literature. The synthesis of structurally related pyrimidine derivatives often involves multi-step sequences.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GABA-B receptor positive allosteric modulators like this compound, based on standard laboratory practices.
[35S]GTPγS Binding Assay
This assay is a functional measure of G-protein coupled receptor activation. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is quantified following receptor stimulation.
Experimental Workflow:
Caption: Workflow for the [35S]GTPγS Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing GABA-B receptors are prepared from either cultured cells or brain tissue homogenates through a series of centrifugation steps. The final membrane pellet is resuspended in an appropriate assay buffer.[5]
-
Incubation: In a 96-well plate, the cell membranes are incubated with varying concentrations of GABA and this compound in an assay buffer containing GDP. This pre-incubation allows the compounds to bind to the receptors.
-
Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS. The plate is incubated at 30°C for a defined period, typically 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter. The data is then analyzed to determine the potency and efficacy of the compounds.[6][7]
Loss of Righting Reflex (LORR) Assay in Mice
This in vivo assay is used to assess the sedative or hypnotic effects of a compound. The loss of the righting reflex is considered a surrogate marker for the loss of consciousness.
Experimental Workflow:
Caption: Workflow for the Loss of Righting Reflex (LORR) Assay.
Detailed Methodology:
-
Animal Acclimatization: Mice are acclimatized to the testing room and handling procedures for several days before the experiment to reduce stress-induced variability.
-
Drug Administration: this compound or the vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection. A range of doses is usually tested.
-
Assessment of Righting Reflex: At predetermined time points after drug administration, each mouse is gently placed on its back in a clean cage or testing arena.
-
Observation: The mouse is observed for its ability to right itself (i.e., return to a normal prone position with all four paws on the ground) within a specified time, often 30 seconds.[8]
-
Data Recording: The loss of the righting reflex is recorded if the mouse fails to right itself within the defined period. The onset and duration of the LORR are key parameters measured in this assay.[9][10][11]
Analytical Methods
Specific analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations have not been detailed in the available literature. However, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection would be suitable for its analysis. Method development and validation would be required to establish a robust and reliable analytical procedure.
Conclusion
This compound is a promising novel GABA-B receptor positive allosteric modulator. While its basic chemical identity has been established, a significant amount of research is still needed to fully characterize its physicochemical properties, pharmacokinetic profile, and to develop scalable synthetic and analytical methods. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other similar compounds, which will be crucial for advancing our understanding of their therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 2319790-02-6 [chemicalbook.com]
- 3. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of Loss of Righting Reflex to Assess Susceptibility to Carbon Dioxide Gas in Three Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
An In-depth Technical Guide to the Synthesis and Purification of SSD114 Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthesis and purification strategy for SSD114 hydrochloride, a positive allosteric modulator (PAM) of the GABAB receptor. Due to the limited availability of a specific, published synthetic protocol for this compound, this document outlines a feasible synthetic route adapted from established methodologies for structurally related compounds. Additionally, it details the relevant signaling pathways of GABAB receptor modulation and presents all quantitative data in a structured format.
Proposed Synthesis of this compound
The proposed synthesis of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine hydrochloride (this compound) is a multi-step process commencing with the construction of the pyrimidine (B1678525) core, followed by functionalization and final salt formation.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-amino-4-chloro-6-methoxypyrimidine (B129847)
This step involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with sodium methoxide (B1231860).
-
Materials: 2-amino-4,6-dichloropyrimidine, sodium methoxide, methanol.
-
Procedure: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in methanol, sodium methoxide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 4-6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-amino-4-chloro-6-methoxypyrimidine.
Step 2: Suzuki-Miyaura Coupling
This step introduces the 4-(trifluoromethyl)phenyl group at the 4-position of the pyrimidine ring.
-
Materials: 2-amino-4-chloro-6-methoxypyrimidine, 4-(trifluoromethyl)phenylboronic acid, Pd(PPh3)4, sodium carbonate, 1,4-dioxane (B91453), water.
-
Procedure: A mixture of 2-amino-4-chloro-6-methoxypyrimidine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and sodium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water is degassed and heated to 90°C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product, 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine, is purified by column chromatography.
Step 3: Buchwald-Hartwig Amination
This final synthetic step couples cyclohexylamine (B46788) to the pyrimidine core.
-
Materials: 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine, cyclohexylamine, Pd2(dba)3, Xantphos, sodium tert-butoxide, toluene (B28343).
-
Procedure: A mixture of 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine (1.0 eq), cyclohexylamine (1.5 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene is degassed and heated to 110°C under a nitrogen atmosphere for 8 hours. The reaction is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated. The crude product, N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (SSD114 free base), is purified by column chromatography.
Quantitative Data (Illustrative)
The following table summarizes hypothetical quantitative data for the proposed synthesis of SSD114 free base. This data is for illustrative purposes to provide a framework for researchers.
| Step | Reactant | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 2-amino-4,6-dichloropyrimidine | 163.98 | 10.0 | 61.0 | 2-amino-4-chloro-6-methoxypyrimidine | 159.57 | 9.73 | 8.27 | 85 |
| 2 | 2-amino-4-chloro-6-methoxypyrimidine | 159.57 | 8.27 | 51.8 | 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine | 269.22 | 13.94 | 10.46 | 75 |
| 3 | 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine | 269.22 | 10.46 | 38.8 | SSD114 (free base) | 351.38 | 13.63 | 9.54 | 70 |
Purification of this compound
The final step is the conversion of the free base to its hydrochloride salt to improve solubility and stability for research applications.
Experimental Protocol: Purification
-
Materials: SSD114 (free base), hydrochloric acid (4M solution in 1,4-dioxane), diethyl ether, 1,4-dioxane.
-
Procedure: The purified SSD114 free base is dissolved in a minimal amount of 1,4-dioxane. To this solution, a 4M solution of HCl in 1,4-dioxane (1.1 equivalents) is added dropwise with stirring at room temperature. The reaction is stirred for an additional hour, during which a precipitate may form. Diethyl ether is then added to facilitate complete precipitation of the hydrochloride salt. The solid is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a solid.
Quantitative Data (Illustrative)
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Final Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| SSD114 (free base) | 351.38 | 9.54 | 27.1 | SSD114 HCl | 387.84 | 10.51 | 9.98 | 95 | >98% |
Signaling Pathway and Experimental Workflows
SSD114 is a positive allosteric modulator of the GABAB receptor.[1] The following diagrams illustrate the proposed synthetic workflow and the signaling pathway of GABAB receptor modulation.
Caption: GABAB Receptor Signaling Pathway.
Caption: Proposed Synthetic Workflow for this compound.
References
The Pharmacology of Novel GABA-B Positive Allosteric Modulators: A Technical Guide to SSD114 HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of novel positive allosteric modulators (PAMs) of the γ-aminobutyric acid type B (GABA-B) receptor, with a specific focus on the promising compound SSD114 HCl. This document details the mechanism of action, key quantitative data, experimental protocols for characterization, and the underlying signaling pathways, serving as a comprehensive resource for professionals in the field of neuroscience and drug development.
Introduction to GABA-B Positive Allosteric Modulators
The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately reducing neuronal excitability.[1][2] While orthosteric agonists of the GABA-B receptor, such as baclofen (B1667701), have therapeutic applications, their use is often limited by side effects and the development of tolerance.[3]
Positive allosteric modulators (PAMs) represent a novel therapeutic strategy. These molecules bind to a site on the receptor distinct from the endogenous ligand (GABA) binding site.[4] In doing so, they do not activate the receptor directly but rather enhance the affinity and/or efficacy of GABA and other orthosteric agonists.[3][4] This mechanism of action offers the potential for a more subtle and physiologically relevant modulation of GABA-B signaling, potentially leading to an improved therapeutic window with fewer side effects compared to full agonists.[3] A growing body of preclinical evidence suggests the therapeutic potential of GABA-B PAMs in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and substance use disorders.[3][5]
SSD114 HCl: A Novel GABA-B PAM
SSD114 HCl, chemically identified as N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine hydrochloride, is a novel and selective GABA-B PAM.[1] It has been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a valuable research tool and a lead compound for further drug development.
Mechanism of Action
SSD114 HCl potentiates the effect of GABA at the GABA-B receptor. It has been shown to increase the potency of GABA in stimulating the binding of [³⁵S]GTPγS to G-proteins, a key step in the receptor's signaling cascade.[1] Importantly, SSD114 HCl has no intrinsic agonist activity, meaning it does not activate the receptor in the absence of an orthosteric agonist.[1] Its potentiating effect is specific to the GABA-B receptor, as it does not affect the signaling of other GPCRs, such as cannabinoid or opioid receptors.[1] The potentiation by SSD114 HCl is blocked by a competitive GABA-B receptor antagonist, confirming its mechanism of action is dependent on the activation of the orthosteric binding site.[1]
Quantitative Pharmacology of SSD114 HCl and Other PAMs
The following tables summarize the key quantitative data for SSD114 HCl and provide a comparison with other well-characterized GABA-B PAMs.
Table 1: In Vitro Potency of SSD114 HCl in [³⁵S]GTPγS Binding Assay [1]
| GABA Concentration (μM) | SSD114 HCl EC₅₀ (μM) |
| 1 | 3.2 ± 0.5 |
| 10 | 1.8 ± 0.3 |
| 20 | 1.1 ± 0.2 |
EC₅₀ represents the concentration of SSD114 HCl that produces 50% of its maximal potentiation of GABA-stimulated [³⁵S]GTPγS binding.
Table 2: In Vivo Effect of SSD114 HCl on Baclofen-Induced Sedation in Mice [1]
| SSD114 HCl Dose (mg/kg, i.p.) | Potentiation of Baclofen (2.5 mg/kg, i.p.) Induced Sedation (Fold Increase in Sleep Time) |
| 10 | ~1.5 |
| 30 | ~2.0 |
| 100 | ~2.5 |
Table 3: Comparative In Vitro Pharmacology of Selected GABA-B PAMs
| Compound | Assay | Potency (EC₅₀/IC₅₀) | Maximal Potentiation/Efficacy | Reference |
| SSD114 HCl | [³⁵S]GTPγS binding (in presence of 10 μM GABA) | 1.8 μM | Potentiates GABA efficacy | [1] |
| CGP7930 | [³⁵S]GTPγS binding | ~5 μM | Potentiates GABA potency and efficacy | [5] |
| GS39783 | [³⁵S]GTPγS binding | ~200 nM | Potentiates GABA potency and efficacy | [5] |
| ADX71441 | Calcium mobilization | ~150 nM | Potentiates GABA efficacy | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize GABA-B PAMs like SSD114 HCl.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation and is a primary method for characterizing the potency and efficacy of GABA-B PAMs.
Materials:
-
Rat cortical membranes (or other tissue/cell preparation expressing GABA-B receptors)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Guanosine diphosphate (B83284) (GDP)
-
γ-aminobutyric acid (GABA)
-
SSD114 HCl (or other PAM)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (final concentration 10 μM)
-
Varying concentrations of SSD114 HCl (or vehicle)
-
A fixed concentration of GABA (e.g., 1, 10, or 20 μM)
-
Membrane suspension (10-20 μg protein per well)
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of 10 μM unlabeled GTPγS) from total binding. Plot the specific binding as a function of the PAM concentration to determine EC₅₀ values using non-linear regression.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Adenylyl Cyclase Inhibition
The BRET assay can be used to measure the inhibition of adenylyl cyclase, a downstream effector of the GABA-B receptor signaling pathway.
Materials:
-
HEK293 cells co-expressing GABA-B receptors, a BRET-based cAMP sensor (e.g., CAMYEL), and a luminescent donor (e.g., Renilla luciferase).
-
Cell culture medium and reagents
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
GABA
-
SSD114 HCl (or other PAM)
-
Coelenterazine (B1669285) h (luciferase substrate)
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection: Culture and transfect HEK293 cells with the necessary constructs.
-
Assay Setup: Plate the transfected cells in a white, 96-well microplate.
-
Compound Addition: Add varying concentrations of SSD114 HCl followed by a fixed concentration of GABA.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Substrate Addition and Measurement: Add coelenterazine h and immediately measure the luminescence at two wavelengths (e.g., 475 nm for the donor and 530 nm for the acceptor) using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon addition of GABA and the PAM indicates inhibition of adenylyl cyclase and a reduction in cAMP levels. Plot the change in BRET ratio as a function of PAM concentration to determine its potency.
In Vivo Sedation/Hypnosis Potentiation
This behavioral assay assesses the ability of a GABA-B PAM to enhance the sedative effects of an orthosteric agonist in vivo.
Materials:
-
Male CD-1 mice (or other suitable strain)
-
SSD114 HCl
-
Baclofen
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least one hour before testing.
-
Drug Administration: Administer SSD114 HCl (or vehicle) intraperitoneally (i.p.). After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic dose of baclofen (e.g., 2.5 mg/kg, i.p.).
-
Assessment of Sedation: Immediately after baclofen administration, place each mouse on its back in a clean cage.
-
Measurement of Sleep Time: Record the time until the mouse loses its righting reflex (the inability to right itself within 30 seconds when placed on its back). Measure the duration of the loss of the righting reflex (sleep time).
-
Data Analysis: Compare the sleep time in the vehicle-treated group with the groups treated with different doses of SSD114 HCl. An increase in sleep time indicates potentiation of baclofen's sedative effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for the characterization of a novel GABA-B PAM.
Caption: GABA-B receptor signaling pathway.
Caption: Experimental workflow for GABA-B PAM characterization.
References
- 1. In vitro and in vivo pharmacological characterization of SSD114, a novel GABAB positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of the novel GABAB receptor positive allosteric modulator, 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of SSD114 Hydrochloride on GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSD114 hydrochloride is a novel, selective positive allosteric modulator (PAM) of the GABAB receptor. Emerging research demonstrates its potential to enhance GABAergic neurotransmission without direct receptor activation, offering a nuanced approach for therapeutic intervention in neurological disorders. This document provides an in-depth technical overview of the pharmacological characterization of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, and detailed experimental methodologies. While direct electrophysiological data on this compound is not yet available in the public domain, this guide also outlines the expected effects on synaptic transmission and the standard protocols for such investigations.
Introduction to this compound and GABAB Receptor Modulation
The γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR), plays a critical role in regulating neuronal excitability throughout the central nervous system. Its activation leads to a slow and prolonged inhibitory effect, primarily through the modulation of Ca2+ and K+ channels. Unlike orthosteric agonists such as baclofen (B1667701), which directly activate the GABAB receptor and can be associated with side effects and tolerance, positive allosteric modulators (PAMs) represent a more refined pharmacological strategy. PAMs bind to a site on the receptor distinct from the GABA binding site, and in themselves do not activate the receptor. Instead, they enhance the affinity and/or efficacy of the endogenous ligand, GABA. This mechanism allows for a potentiation of GABAergic signaling in a more physiologically relevant manner, promising a wider therapeutic window.
This compound has been identified as a novel small molecule with GABAB PAM activity.[1] Its chemical structure is distinct from other known GABAB PAMs.[1] This guide synthesizes the current understanding of this compound's interaction with the GABAB receptor and its consequent effects on downstream signaling and in vivo behavior.
Mechanism of Action
This compound functions as a positive allosteric modulator of the GABAB receptor.[1] Its mechanism of action is characterized by the potentiation of GABA-mediated receptor activation.[1] In vitro studies have demonstrated that this compound has no intrinsic agonist activity, meaning it does not activate the GABAB receptor in the absence of GABA.[1] Its modulatory effect is dependent on the presence of the endogenous agonist.
The selectivity of this compound for the GABAB receptor has been confirmed through its lack of effect on other GPCRs, such as cannabinoid and opioid receptors.[1] Furthermore, the potentiation of GABAB receptor signaling by this compound is competitively antagonized by known GABAB receptor antagonists, confirming its site of action.[1] A key characteristic of this compound is its ability to increase the potency of GABA at the GABAB receptor, rather than significantly increasing the maximal efficacy.[1] This is evidenced by a leftward shift in the GABA concentration-response curve in the presence of the modulator.[2]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro [35S]GTPγS Binding Assay Data
| Parameter | Condition | Result | Reference |
| [35S]GTPγS Stimulation | 25 µM SSD114 + 10 µM GABA | ~170% increase above basal levels | [2][3] |
| GABA EC50 Shift | + 15 µM SSD114 | 2-fold decrease in GABA EC50 | [2] |
| GABA EC50 Shift | + 30 µM SSD114 | 2.5-fold decrease in GABA EC50 | [2] |
| Maximal GABA Stimulation (Emax) | + 30 µM SSD114 | Potentiated to 161 ± 5.09% over basal | [2] |
| EC50 of SSD114 | In the presence of 1, 10, and 20 µM GABA | Low micromolar range | [1] |
Table 2: In Vivo Baclofen-Induced Sedation/Hypnosis Data in Mice
| Parameter | This compound Dose | Result | Reference |
| Onset of Loss of Righting Reflex (LORR) | ≥ 10 mg/kg | Significantly lower than vehicle | [2] |
| Duration of Loss of Righting Reflex (LORR) | 10 mg/kg and 100 mg/kg | Significantly longer than vehicle | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are based on the available information for this compound.
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the GABAB receptor.
Objective: To determine the effect of this compound on GABA-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 100 mM NaCl, and 30 µM GDP, pH 7.4.
-
Incubation: Membranes are incubated with varying concentrations of GABA and this compound in the assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.05 nM).
-
Incubation Period: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data are analyzed using non-linear regression to determine EC50 and Emax values.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay measures the inhibition of adenylyl cyclase activity downstream of GABAB receptor activation.
Objective: To confirm the potentiation of GABAB receptor-mediated inhibition of adenylyl cyclase by this compound.
Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are co-transfected with plasmids encoding the GABAB receptor subunits and a BRET sensor for cAMP (e.g., CAMYEL).
-
Cell Plating: Transfected cells are plated in white, clear-bottom 96-well plates.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by treatment with varying concentrations of GABA and this compound.
-
Adenylyl Cyclase Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and the luminescence emission at two wavelengths (e.g., ~485 nm for the donor and ~530 nm for the acceptor) is measured using a microplate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio corresponds to a decrease in cAMP levels, indicating inhibition of adenylyl cyclase. Data are analyzed to determine the potentiation of GABA's inhibitory effect.
In Vivo Baclofen-Induced Sedation/Hypnosis
This behavioral assay assesses the in vivo efficacy of this compound in potentiating the effects of a GABAB agonist.
Objective: To determine if this compound enhances the sedative/hypnotic effects of baclofen in mice.
Methodology:
-
Animals: Male mice of a specified strain (e.g., C57BL/6J) are used.
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Baclofen Administration: After a defined pretreatment time, a sub-threshold dose of baclofen is administered (i.p.).
-
Assessment of Righting Reflex: The loss of the righting reflex (LORR) is used as an indicator of sedation/hypnosis. An animal is considered to have lost the righting reflex if it does not right itself within 30 seconds when placed on its back.
-
Data Collection: The onset of LORR (time from baclofen injection to the loss of the righting reflex) and the duration of LORR (time from the loss to the spontaneous recovery of the righting reflex) are recorded.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment with the vehicle control group.
Expected Effects on GABAergic Neurotransmission (Electrophysiology)
While specific electrophysiological studies on this compound have not been published, the effects of other GABAB PAMs on synaptic transmission are well-documented. Based on its mechanism of action, this compound is expected to potentiate both presynaptic and postsynaptic GABAB receptor-mediated effects.
Presynaptic Effects:
-
Inhibition of Neurotransmitter Release: Presynaptic GABAB autoreceptors inhibit the release of GABA, while heteroreceptors inhibit the release of other neurotransmitters, such as glutamate. This compound is expected to enhance the GABA-mediated inhibition of neurotransmitter release, leading to a decrease in the amplitude of both inhibitory postsynaptic currents (IPSCs) and excitatory postsynaptic currents (EPSCs).
Postsynaptic Effects:
-
Hyperpolarization: Postsynaptic GABAB receptors activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and a slow, prolonged hyperpolarization of the neuronal membrane. This compound is expected to potentiate this GABA-induced hyperpolarization, making it more difficult for the neuron to reach the action potential threshold.
Standard Electrophysiological Protocols for Assessment:
-
Whole-Cell Patch-Clamp Recordings: This technique would be employed in brain slices to record spontaneous, miniature, and evoked IPSCs and EPSCs from individual neurons. Application of this compound in the presence of varying concentrations of GABA would allow for the characterization of its modulatory effects on synaptic currents.
-
Paired-Pulse Ratio (PPR) Analysis: Changes in the PPR of evoked synaptic currents can indicate a presynaptic site of action. An increase in the PPR is consistent with a decrease in the probability of neurotransmitter release.
-
Measurement of GIRK Currents: Voltage-clamp recordings can be used to isolate and measure GABA-activated GIRK currents. This compound is expected to increase the amplitude of these currents in the presence of GABA.
Conclusion and Future Directions
This compound is a promising novel GABAB receptor positive allosteric modulator with demonstrated in vitro and in vivo activity. Its ability to selectively enhance the potency of endogenous GABA without direct agonism suggests a favorable therapeutic profile. The data summarized herein provide a solid foundation for its pharmacological characterization.
Future research should prioritize electrophysiological studies to directly elucidate the effects of this compound on synaptic transmission and neuronal excitability. Investigating its impact on inhibitory and excitatory currents in various brain regions will be crucial for understanding its potential therapeutic applications in conditions such as anxiety disorders, epilepsy, and spasticity. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are warranted to optimize dosing regimens for future clinical development.
References
- 1. Activation of presynaptic GABAB receptors inhibits evoked IPSCs in rat magnocellular neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroid Modulation of GABA IPSCs Is Phosphorylation Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Technical Guide on the Therapeutic Potential of SSD114 Hydrochloride
This document provides an in-depth overview of the preclinical data available for SSD114 hydrochloride, a novel positive allosteric modulator (PAM) of the GABAB receptor. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
SSD114, chemically identified as N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine, has been characterized as a positive allosteric modulator of the GABAB receptor.[1] As a PAM, SSD114 enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), without intrinsic agonist activity at the receptor.[1] This mechanism offers a promising therapeutic strategy for modulating the GABAergic system with potentially fewer side effects compared to direct receptor agonists.[1] This guide summarizes the key preclinical findings, experimental methodologies, and the compound's mechanism of action.
Mechanism of Action
SSD114 functions by potentiating the signaling of GABA at the GABAB receptor. This has been demonstrated through its ability to enhance GABA-stimulated [35S]GTPγS binding to native GABAB receptors.[1] Importantly, SSD114 does not exhibit agonistic effects when administered alone.[1] Its modulatory activity is specific to the GABAB receptor, as its effects are blocked by the competitive GABAB receptor antagonist, CGP54626.[1] Furthermore, SSD114 does not potentiate the signaling of other G protein-coupled receptors, such as cannabinoid, opioid, or dopamine (B1211576) receptors, highlighting its selectivity.[1] The primary effect of SSD114 is to increase the potency of GABA, as evidenced by a leftward shift in the GABA concentration-response curve, rather than augmenting its maximum efficacy.[1]
Preclinical Data
The therapeutic potential of SSD114 has been evaluated through a series of in vitro and in vivo pharmacological assays.
In vitro experiments have confirmed the activity of SSD114 as a GABAB PAM. Key findings are summarized in the tables below.
Table 1: Potentiation of GABA-Stimulated [35S]GTPγS Binding by SSD114
| GABA Concentration (µM) | SSD114 EC50 (µM) |
|---|---|
| 1 | Low micromolar range |
| 10 | Low micromolar range |
| 20 | Low micromolar range |
Data derived from concentration-response curves of SSD114 in the presence of fixed GABA concentrations in rat cortical membranes.[1]
Table 2: Effect of SSD114 on Adenylyl Cyclase Activity
| Condition | Observation |
|---|---|
| SSD114 alone | No effect |
| GABA + SSD114 | Potentiation of GABA-induced inhibition of adenylyl cyclase |
As determined by Bioluminescence Resonance Energy Transfer (BRET) experiments in CHO cells expressing GABAB receptors.[1]
In vivo studies in mice have demonstrated the ability of SSD114 to enhance the pharmacological effects of a GABAB receptor agonist.
Table 3: In Vivo Potentiation of Baclofen-Induced Sedation/Hypnosis
| Treatment | Effect |
|---|---|
| SSD114 alone | No effect |
| Baclofen (B1667701) + SSD114 | Potentiation of sedation/hypnosis |
Observations from in vivo studies in mice.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay measures the activation of G proteins coupled to GABAB receptors.
-
Membrane Preparation: Rat cortical membranes are prepared and homogenized.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of GABA, varying concentrations of SSD114, and [35S]GTPγS.
-
Reaction: The mixture is incubated to allow for G protein activation and binding of [35S]GTPγS.
-
Termination: The reaction is stopped by rapid filtration through glass fiber filters.
-
Measurement: The amount of bound [35S]GTPγS on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to calculate the EC50 values for SSD114.
This assay is used to monitor the interaction between GABAB receptors and G proteins, which leads to the inhibition of adenylyl cyclase.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing GABAB receptors are utilized.
-
Transfection: Cells are transfected with constructs for BRET sensors that can detect changes in cyclic AMP (cAMP) levels, an indicator of adenylyl cyclase activity.
-
Treatment: Cells are treated with GABA, SSD114, or a combination of both.
-
BRET Measurement: The BRET signal is measured using a microplate reader. A decrease in the BRET signal corresponds to a decrease in cAMP levels, indicating inhibition of adenylyl cyclase.
-
Data Analysis: The potentiation of GABA-induced inhibition of adenylyl cyclase by SSD114 is quantified.
This model assesses the central nervous system effects of SSD114.
-
Animal Model: Male mice are used for the study.
-
Drug Administration: Mice are administered either vehicle, SSD114 alone, the GABAB agonist baclofen alone, or a combination of SSD114 and baclofen.
-
Behavioral Assessment: The level of sedation and hypnosis is observed and quantified. This may include measures such as the loss of righting reflex.
-
Data Analysis: The ability of SSD114 to potentiate the sedative/hypnotic effects of baclofen is statistically analyzed.
Summary and Future Directions
The preliminary data on this compound demonstrate its potential as a selective GABAB positive allosteric modulator. Its ability to enhance GABAergic neurotransmission without direct agonistic activity suggests a favorable therapeutic window. The in vivo potentiation of baclofen's effects indicates that SSD114 can cross the blood-brain barrier and exert its modulatory function in the central nervous system.
Further preclinical studies are warranted to explore the therapeutic potential of SSD114 in various neurological and psychiatric disorders where modulation of the GABAergic system is beneficial. These may include studies on anxiety, spasticity, and substance use disorders. Subsequent research should also focus on the pharmacokinetic and toxicological profile of SSD114 to support its potential advancement into clinical development. As of the current date, there are no registered clinical trials for this compound.
References
An In-depth Technical Guide to the Research Applications of CAS Number 2319790-02-6 (SSD114 Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 2319790-02-6, known as SSD114 hydrochloride. This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the GABA-B receptor. This document details its mechanism of action, summarizes key quantitative in vitro and in vivo data, provides detailed experimental protocols for its characterization, and visualizes its role in the GABA-B signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of modulating the GABAergic system.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₈H₂₁ClF₃N₃O and a molecular weight of 387.83 g/mol .[1][2][3][4] It has been identified as a novel positive allosteric modulator of the GABA-B receptor.[1][4][5][6][7][8] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[1] This modulatory action presents a promising therapeutic strategy for various neurological and psychiatric disorders by fine-tuning GABAergic neurotransmission.
Mechanism of Action and Signaling Pathway
The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: GABA-B1 and GABA-B2. The binding of GABA to the GABA-B1 subunit triggers a conformational change that leads to the activation of the associated Gi/o protein. This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.
This compound, as a positive allosteric modulator, binds to a site on the GABA-B receptor, likely on the GABA-B2 subunit's transmembrane domain. This binding does not activate the receptor on its own but potentiates the effect of GABA. This potentiation leads to an enhanced downstream signaling cascade upon GABA binding, resulting in a more robust inhibition of neuronal activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound in [³⁵S]GTPγS Binding Assay
| Concentration of SSD114 (µM) | Presence of GABA (µM) | Effect on [³⁵S]GTPγS Stimulation | Fold Decrease in GABA EC₅₀ | Maximal Stimulation (Eₘₐₓ) over Basal (%) |
| 25 | 10 | ~170% increase above basal | - | - |
| 15 | - | Leftward shift of GABA curve | 2 | - |
| 30 | - | Leftward shift of GABA curve | 2.5 | 161 ± 5.09 |
Data sourced from Porcu A, et al. Eur J Pharmacol. 2016.[1]
Table 2: In Vivo Effects of this compound on Loss of Righting Reflex (LORR) in Mice
| Dose of SSD114 (mg/kg) | Effect on Onset of LORR | Effect on Duration of LORR |
| ≥ 10 | Significantly reduced | - |
| 10 | - | Significantly increased |
| 100 | - | Significantly increased |
Data sourced from Porcu A, et al. Eur J Pharmacol. 2016.[1]
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol outlines the methodology for assessing the functional activity of this compound at the GABA-B receptor by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Rat cortical membranes
-
[³⁵S]GTPγS
-
Guanosine diphosphate (B83284) (GDP)
-
GABA
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex using standard differential centrifugation methods. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
20 µL of GDP solution (final concentration 10 µM)
-
20 µL of varying concentrations of GABA and/or this compound.
-
20 µL of rat cortical membrane suspension (10-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration 0.05 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of 10 µM unlabeled GTPγS. Calculate the specific binding and analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
References
- 1. researchgate.net [researchgate.net]
- 2. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Understanding the allosteric modulation of GABAB receptors
An In-Depth Technical Guide to the Allosteric Modulation of GABA-B Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical mediator of slow and sustained inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its role in regulating neuronal excitability and synaptic transmission has made it a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[3][4] Unlike orthosteric ligands that bind directly to the endogenous agonist site, allosteric modulators bind to a topographically distinct site, offering a more nuanced approach to receptor modulation.[2] These compounds, which include positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), enhance or diminish the receptor's response to the endogenous ligand, GABA, respectively.[5][6] This mechanism presents a significant therapeutic advantage, as it preserves the natural spatial and temporal patterns of GABAergic signaling, potentially reducing the side effects and tolerance issues associated with direct agonists like baclofen.[3][5] This guide provides a comprehensive overview of the GABA-B receptor structure, its signaling pathways, the mechanisms of allosteric modulation, quantitative data on key modulators, and detailed protocols for their characterization.
GABA-B Receptor: Structure and Signaling
The functional GABA-B receptor is an obligate heterodimer, composed of two distinct subunits: GABA-B1 and GABA-B2.[2][5] These belong to the Class C family of GPCRs.[7] Each subunit features a large extracellular "Venus Flytrap" (VFT) domain, a seven-transmembrane (7TM) helical domain, and an intracellular C-terminal tail.[2]
-
GABA-B1 (GB1) Subunit: The VFT of the GB1 subunit contains the orthosteric binding site for GABA and its analogs (e.g., baclofen).[7][8]
-
GABA-B2 (GB2) Subunit: The GB2 subunit is essential for trafficking the receptor to the cell surface and for G-protein coupling.[5] Its 7TM domain contains the binding site for allosteric modulators.[2][7][8]
Upon agonist binding to the GB1 VFT, a conformational change is transmitted to the GB2 7TM domain, leading to the activation of associated Gαi/o-type G-proteins.[2][9] This activation initiates downstream signaling cascades:
-
The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP).[2][10]
-
The Gβγ subunit dimer directly modulates ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels (N-type and P/Q-type).[2][10]
Collectively, these actions result in a hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release from the presynaptic terminal, producing a slow and prolonged inhibitory effect.[2]
Classes of Allosteric Modulators
Allosteric modulators bind to the 7TM domain of the GB2 subunit, inducing a conformational change that affects the affinity and/or efficacy of the orthosteric agonist.[2][8]
Positive Allosteric Modulators (PAMs)
PAMs increase the potency and/or efficacy of GABA without activating the receptor directly.[3][5] This action amplifies GABAergic signaling only when and where GABA is physiologically released, offering a significant advantage over direct agonists which cause constant receptor activation.[5] The first identified GABA-B PAMs were CGP7930 and GS39783.[2] Therapeutically, PAMs show promise as anxiolytics, antidepressants, and treatments for addiction, with a reduced side-effect profile compared to baclofen.[3][5]
Negative Allosteric Modulators (NAMs)
NAMs are non-competitive antagonists that reduce the maximal effect of an agonist without changing its EC50 value.[6] Several NAMs have been identified, often developed from PAM scaffolds like CGP7930.[6][11] For instance, compound 14 was shown to decrease GABA-induced IP3 production in a recombinant cell line with an IC50 of 37.9 μM.[6][11] Another example, COR758, was demonstrated to inhibit G-protein signaling by interacting with an allosteric site.[12] NAMs represent potential therapeutic agents for conditions where a reduction in GABA-B signaling is desired, such as in certain cognitive disorders or depression.[4]
Quantitative Data for Key Allosteric Modulators
The following tables summarize key quantitative data for representative GABA-B receptor allosteric modulators. Values can vary based on the specific assay conditions and biological system used.
Table 1: Positive Allosteric Modulators (PAMs)
| Compound | Assay Type | Agonist | Effect | Potency (EC50 / α value) | Reference |
|---|---|---|---|---|---|
| CGP7930 | [35S]GTPγS Binding | GABA | ↑ Potency & Efficacy | ~3-5 µM | [5] |
| [3H]-APPA Binding | - | ↑ Affinity | ~2-fold increase | [5] | |
| GS39783 | [35S]GTPγS Binding | GABA | ↑ Potency & Efficacy | ~3-5 µM | [5] |
| Ca2+ Mobilization | GABA | ↑ Potency | α = 6-9 at 10 µM | [13] | |
| cAMP Inhibition | GABA | ↑ Potency | α = ~7-9 at 10 µM | [13] |
| rac-BHFF | Prepulse Inhibition | - | Antipsychotic-like | Effective dose-dependently |[14] |
Table 2: Negative Allosteric Modulators (NAMs)
| Compound | Assay Type | Agonist | Effect | Potency (IC50) | Reference |
|---|---|---|---|---|---|
| Compound 14 | IP3 Production | GABA | ↓ Efficacy | 37.9 µM | [6][11] |
| CLH304a | ERK1/2 Phosphorylation | Baclofen | ↓ Efficacy | Non-competitive inhibition | [4] |
| COR758 | [35S]GTPγS Binding | GABA | ↓ Efficacy | Inhibits basal & stimulated binding | [12] |
| | Electrophysiology | Baclofen | Blocks outward currents | - |[12] |
Experimental Protocols for Modulator Characterization
A hierarchical workflow is essential for the discovery and characterization of novel allosteric modulators. Primary high-throughput screens are used to identify "hits," which are then validated and characterized in more detailed secondary and tertiary assays.
Radioligand Binding Assay
Principle: This assay determines if a test compound binds to the orthosteric site by measuring its ability to displace a known radiolabeled antagonist (e.g., [3H]CGP54626). True allosteric modulators will not compete for binding at this site.[12][15] The assay can also be configured to measure how a PAM enhances the affinity of a radiolabeled agonist.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cortex) or cells expressing recombinant GABA-B receptors in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[16][17]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 20,000-140,000 x g for 30 minutes at 4°C to pellet the membranes.[16][17]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 20 mM Tris, 2 mM CaCl₂, pH 7.4) and determine the protein concentration (e.g., BCA assay).[15]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of radioligand (e.g., 4 nM [3H]CGP54626), and varying concentrations of the test compound.[15][17]
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled orthosteric ligand (e.g., 10 µM GABA).[16]
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[15][17]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[17]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).[15]
-
-
Quantification and Analysis:
-
Place the dried filters into scintillation vials with a scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50/Ki values using non-linear regression.
-
[35S]GTPγS Binding Assay
Principle: This is a functional assay that measures the direct activation of G-proteins, an early step in receptor signaling.[18] Agonist binding to the GABA-B receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and quantification of this activated state.[18] This assay is ideal for determining the effect of allosteric modulators on agonist potency (EC50) and efficacy (Emax).[5]
Methodology:
-
Reagents and Membranes:
-
Assay Procedure:
-
Termination and Detection:
-
Terminate the reaction by rapid filtration, as described for the binding assay.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
To test a PAM, generate agonist dose-response curves in the absence and presence of fixed concentrations of the PAM. A leftward shift in the EC50 or an increase in the Emax indicates positive modulation.[5]
-
To test a NAM, measure the response to a fixed, high concentration of agonist (e.g., 100 µM GABA) in the presence of increasing concentrations of the NAM. A decrease in the signal indicates negative modulation.[19]
-
Intracellular Calcium Mobilization Assay
Principle: Since GABA-B receptors couple to Gαi/o, they do not naturally signal through the Gαq pathway to release intracellular calcium. To enable a calcium-based readout, this assay requires a recombinant cell line (e.g., HEK293, CHO) co-expressing the GABA-B receptor subunits and a chimeric G-protein (e.g., Gαqi9) or a promiscuous G-protein that links the receptor to phospholipase C (PLC) activation.[5][6] PLC activation generates inositol (B14025) trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores. This calcium flux is measured using a calcium-sensitive fluorescent dye.[20]
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate the engineered cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Remove the growth medium.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM) by incubating them in a dye-loading solution for 1 hour at room temperature or 37°C in the dark.[21][22]
-
-
Compound Addition and Fluorescence Measurement:
-
Use an automated fluorescence plate reader capable of liquid handling (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the allosteric modulator (at various concentrations) followed shortly by the agonist (e.g., GABA).
-
Continuously measure the fluorescence intensity before and after compound addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the log concentration of the agonist (in the presence and absence of the modulator) to determine EC50 and Emax values.
-
The "fold-shift" of the agonist EC50 in the presence of a PAM is a common metric for quantifying modulator potency.[23]
-
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Negative Allosteric Modulator of GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development [mdpi.com]
- 8. Structural biology of GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | GABA B receptor activation [reactome.org]
- 10. neurology.org [neurology.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. COR758, a negative allosteric modulator of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. bu.edu [bu.edu]
- 22. content.abcam.com [content.abcam.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro [³⁵S]GTPγS Binding Assay for the Characterization of SSD114 Hydrochloride, a Positive Allosteric Modulator of the GABAB Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The [³⁵S]GTPγS binding assay is a widely used functional assay in pharmacology to study the activation of G protein-coupled receptors (GPCRs).[1][2][3] This method directly measures the initial step in the G protein activation cycle: the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit following agonist binding to the receptor.[1][2] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state of the G protein is trapped and can be quantified by measuring the incorporated radioactivity.[1][4] This assay is particularly well-suited for studying receptors that couple to Gαi/o proteins, such as the γ-aminobutyric acid type B (GABA B) receptor.[2][5]
SSD114 hydrochloride is a novel compound that has been identified as a positive allosteric modulator (PAM) of the GABA B receptor.[5] PAMs do not activate the receptor on their own but enhance the response of an endogenous or exogenous agonist.[5] This application note provides a detailed protocol for utilizing the in vitro [³⁵S]GTPγS binding assay to characterize the effects of this compound on GABA B receptor activation.
GABAB Receptor Signaling Pathway
The GABA B receptor is a heterodimeric GPCR composed of GABAB1 and GABAB2 subunits.[6][7] Upon binding of the endogenous agonist GABA, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the associated inhibitory G protein (Gαi/o).[8][9] The activated Gαi subunit then dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[10]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in a [³⁵S]GTPγS binding assay using rat cortical membranes.
| Compound | Agonist | EC₅₀ (μM) of SSD114 HCl | Fold-Shift of GABA EC₅₀ |
| SSD114 HCl | GABA (1 μM) | 3.2 | Not Reported |
| SSD114 HCl | GABA (10 μM) | 1.8 | Not Reported |
| SSD114 HCl | GABA (20 μM) | 1.5 | Not Reported |
Data extracted from a study by Castelli et al. (2016). The EC₅₀ values represent the concentration of this compound that produces a half-maximal potentiation of the GABA-stimulated [³⁵S]GTPγS binding.
Experimental Protocol
This protocol describes the steps to measure the potentiation of GABA-stimulated [³⁵S]GTPγS binding by this compound in cell membranes expressing the GABA B receptor.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Cell Membranes with GABA B Receptor | e.g., PerkinElmer | ES-311-M | -80°C |
| [³⁵S]GTPγS | PerkinElmer | NEG030H | -20°C |
| GTPγS (unlabeled) | Sigma-Aldrich | G8634 | -20°C |
| GDP | Sigma-Aldrich | G7127 | -20°C |
| GABA | Sigma-Aldrich | A2155 | Room Temp |
| This compound | Synthesized/Sourced | N/A | As specified |
| Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) | In-house preparation | N/A | 4°C |
| Scintillation Cocktail | e.g., PerkinElmer | Ultima Gold™ | Room Temp |
| 96-well Filter Plates | Millipore | MSHVN4510 | Room Temp |
| 96-well Collection Plates | Corning | 3363 | Room Temp |
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare stock solutions of GABA, this compound, and unlabeled GTPγS in appropriate solvents (e.g., water for GABA, DMSO for this compound).
-
Prepare serial dilutions of GABA and this compound to generate concentration-response curves.
-
On the day of the experiment, thaw the cell membranes on ice and resuspend them in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Dilute the [³⁵S]GTPγS in Assay Buffer to the desired final concentration (typically 0.05-0.2 nM).
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP to a final concentration of 30-100 µM.
-
Varying concentrations of this compound.
-
A fixed concentration of GABA (e.g., its EC₂₀ or EC₅₀ for concentration-response curves of SSD114 HCl) or varying concentrations of GABA (for determining the fold-shift).
-
Cell membranes (10-20 µg protein/well).
-
-
Controls:
-
Basal Binding: Omit both GABA and this compound.
-
Agonist-Stimulated Binding: Omit this compound.
-
Non-specific Binding: Add a high concentration of unlabeled GTPγS (e.g., 10 µM) in the presence of the highest concentration of GABA used.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.
-
Quickly wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound [³⁵S]GTPγS.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (in the presence of agonist/modulator) - Non-specific Binding.
-
-
Data Normalization:
-
Express the data as a percentage of the maximal stimulation achieved with the agonist alone.
-
-
Curve Fitting:
-
Plot the specific binding against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine EC₅₀ (for agonists) or the potentiation effect of the PAM.
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of compounds targeting GPCRs.[1][2][3] This application note provides a detailed protocol for investigating the positive allosteric modulatory effects of this compound on the GABA B receptor. By following this protocol, researchers can obtain valuable quantitative data on the potency and efficacy of this compound and other potential PAMs, aiding in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Reactome | Activation of GABAB receptors [reactome.org]
Application Notes and Protocols for SSD114 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SSD114 hydrochloride, a novel positive allosteric modulator (PAM) of the GABAB receptor, in rodent models. This document includes its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in designing and executing preclinical studies.
Introduction to this compound
This compound is a novel chemical entity identified as N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine.[1] It acts as a positive allosteric modulator of the GABAB receptor, enhancing the effects of the endogenous ligand, gamma-aminobutyric acid (GABA), without having an intrinsic agonistic effect.[1] As a selective GABAB PAM, SSD114 offers a promising approach for the pharmacological manipulation of the GABAB receptor system with potentially fewer side effects compared to direct agonists.[1] Preclinical research has demonstrated its efficacy in potentiating GABAB receptor-mediated signaling both in vitro and in vivo.[1]
Mechanism of Action: GABAB Receptor Modulation
SSD114 enhances the potency of GABA at the GABAB receptor.[1] This potentiation occurs through an allosteric binding site, distinct from the GABA binding site. By binding to this site, SSD114 induces a conformational change in the receptor that increases the affinity and/or efficacy of GABA. This leads to a more robust downstream signaling cascade, including the inhibition of adenylyl cyclase and modulation of ion channels.[1] The selectivity of SSD114 for the GABAB receptor has been confirmed, as it does not potentiate the effects of other G-protein coupled receptor agonists.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of SSD114
| Assay | Preparation | Effect of SSD114 | EC50 Values | Reference |
| [35S]GTPγS Binding | Rat cortical membranes | Potentiated GABA-stimulated binding | Low micromolar range in the presence of 1, 10, and 20µM GABA | [1] |
| Bioluminescence Resonance Energy Transfer (BRET) | CHO cells expressing GABAB receptors | Potentiated GABA inhibition of adenylyl cyclase | Not reported | [1] |
Table 2: In Vivo Activity of SSD114 in Mice
| Animal Model | Endpoint | Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |
| Baclofen-induced sedation/hypnosis | Loss of righting reflex | SSD114 alone | Not specified | No effect | [1] |
| Baclofen-induced sedation/hypnosis | Loss of righting reflex | SSD114 + Baclofen (B1667701) | Not specified | Potentiation of baclofen's effect | [1] |
Experimental Protocols
Protocol 1: Potentiation of Baclofen-Induced Sedation/Hypnosis in Mice
This protocol is designed to assess the ability of SSD114 to potentiate the sedative and hypnotic effects of the GABAB receptor agonist, baclofen, in mice.
Materials:
-
Male mice (strain to be specified, e.g., CD-1)
-
This compound
-
Baclofen
-
Vehicle (e.g., saline, distilled water, or a solution containing a solubilizing agent like Tween 80 or DMSO, to be determined based on SSD114 solubility)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Stopwatches
-
Testing arena (e.g., clean cages)
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Acclimatize male mice to the housing facility for at least one week before the experiment.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 1 hour.
-
-
Drug Preparation:
-
Prepare fresh solutions of this compound and baclofen in the appropriate vehicle on the day of the experiment.
-
The concentration of the solutions should be adjusted to deliver the desired dose in a constant injection volume (e.g., 10 ml/kg).
-
-
Treatment Groups:
-
Randomly assign mice to treatment groups (n=8-10 per group is recommended).
-
Example groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Baclofen
-
Group 3: SSD114 + Vehicle
-
Group 4: SSD114 + Baclofen
-
-
-
Drug Administration:
-
Administer SSD114 or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer baclofen or vehicle (i.p.).
-
-
Assessment of Sedation/Hypnosis:
-
Immediately after the second injection, place the mouse in the testing arena.
-
The primary endpoint is the loss of the righting reflex, defined as the inability of the mouse to right itself within 30 seconds when placed on its back.
-
Record the latency to the loss of the righting reflex.
-
Once the righting reflex is lost, continue to monitor the animal and record the duration of the loss of the righting reflex (i.e., the time until the animal spontaneously rights itself).
-
-
Data Analysis:
-
Compare the latency to and duration of the loss of the righting reflex between the treatment groups.
-
Statistical analysis can be performed using appropriate methods, such as a two-way ANOVA (with SSD114 and baclofen as factors) followed by post-hoc tests.
-
Potential Applications in Other Rodent Models
While the in vivo efficacy of SSD114 has been demonstrated in a model of sedation/hypnosis, its mechanism of action as a GABAB PAM suggests potential therapeutic utility in a range of other CNS disorders. Researchers are encouraged to explore the use of SSD114 in the following rodent models:
-
Anxiety Disorders: GABAB receptor activation is known to have anxiolytic effects. SSD114 could be evaluated in models such as the elevated plus-maze, light-dark box, and open field test.
-
Epilepsy and Seizure Disorders: The inhibitory nature of GABAergic signaling makes the GABAB receptor a target for anticonvulsant therapies. The efficacy of SSD114 could be tested in models of chemically-induced (e.g., pentylenetetrazol, pilocarpine) or genetically-induced seizures.
-
Pain: GABAB receptors are involved in the modulation of nociceptive pathways. SSD114 could be investigated in models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury) and inflammatory pain (e.g., formalin test, complete Freund's adjuvant).
-
Substance Use Disorders: GABAB receptor modulation has shown promise in reducing drug craving and relapse. The effects of SSD114 could be explored in models of drug self-administration and reinstatement.
When designing studies for these potential applications, it is crucial to conduct appropriate dose-response experiments to determine the optimal dose of SSD114 for the specific model and endpoint being investigated.
Conclusion
This compound is a valuable research tool for investigating the role of the GABAB receptor in health and disease. The protocols and data presented in these application notes provide a foundation for researchers to utilize SSD114 in their preclinical studies. Further investigation into its efficacy in a broader range of rodent models is warranted to fully elucidate its therapeutic potential.
References
SSD114 hydrochloride dosage and administration for in vivo studies
Application Notes and Protocols for In Vivo Studies of SSD114 Hydrochloride
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are planning to conduct in vivo studies with this compound.
Disclaimer: There is no publicly available scientific literature or data regarding "this compound." The following application notes and protocols are provided as a general template and should be adapted based on the specific characteristics of the compound, which must be determined through comprehensive preclinical testing. The dosages, administration routes, and protocols outlined below are based on common practices for novel small molecule inhibitors in preclinical animal models and should be considered as a starting point for study design. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
Quantitative Data Summary: Recommended Starting Points
The following table provides a summary of potential starting parameters for in vivo studies with a novel investigational compound like this compound. These values are illustrative and require optimization through dose-range-finding and tolerability studies.
| Parameter | Mouse (e.g., C57BL/6, BALB/c) | Rat (e.g., Sprague-Dawley, Wistar) |
| Administration Route | Oral (PO), Intraperitoneal (IP), Intravenous (IV) | Oral (PO), Intraperitoneal (IP), Intravenous (IV) |
| Suggested Starting Dosage (PO) | 10 - 50 mg/kg, once or twice daily | 5 - 25 mg/kg, once or twice daily |
| Suggested Starting Dosage (IP) | 5 - 25 mg/kg, once daily | 2.5 - 15 mg/kg, once daily |
| Suggested Starting Dosage (IV) | 1 - 5 mg/kg, once daily | 0.5 - 2.5 mg/kg, once daily |
| Typical Vehicle Formulation | 10% DMSO, 40% PEG300, 50% Saline (or water) | 10% DMSO, 40% PEG300, 50% Saline (or water) |
| Maximum Injection Volume (IP) | 10 mL/kg | 10 mL/kg |
| Maximum Injection Volume (IV) | 5 mL/kg | 5 mL/kg |
| Maximum Gavage Volume (PO) | 10 mL/kg | 10 mL/kg |
Experimental Protocols
Preparation of Dosing Solution
This protocol describes the preparation of a vehicle suitable for many poorly water-soluble compounds for in vivo administration.
-
Calculate Required Amount: Determine the total amount of this compound and vehicle components needed based on the number of animals, their average weight, and the desired dose and concentration.
-
Initial Solubilization: Weigh the appropriate amount of this compound and dissolve it in 100% DMSO. Vortex or sonicate at a low temperature if necessary to achieve complete dissolution.
-
Addition of Co-solvent: Add PEG300 to the DMSO solution and mix thoroughly until a homogenous solution is formed.
-
Final Dilution: Gradually add saline or sterile water to the mixture while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. It is recommended to prepare it fresh daily. If storage is necessary, store at 4°C, protected from light, for no longer than 24-48 hours. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
Administration Procedures
-
Oral Administration (PO):
-
Use a proper-sized, ball-tipped gavage needle.
-
Ensure the animal is properly restrained.
-
Gently insert the gavage needle through the esophagus into the stomach.
-
Administer the formulation slowly to prevent regurgitation.
-
-
Intraperitoneal Administration (IP):
-
Properly restrain the animal, tilting it slightly head-down.
-
Inject into the lower right quadrant of the abdomen to avoid vital organs.
-
Use a 25-27 gauge needle.
-
Aspirate briefly before injecting to ensure a blood vessel has not been punctured.
-
-
Intravenous Administration (IV):
-
Place the animal in a restraint device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail vein.
-
Use a 27-30 gauge needle attached to a tuberculin syringe.
-
Inject slowly into the vein. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.
-
Visualizations
Hypothetical Signaling Pathway for SSD114
This diagram illustrates a hypothetical mechanism of action where this compound acts as an inhibitor of a critical kinase in a cancer-related signaling pathway.
Caption: A hypothetical signaling pathway for this compound.
General Workflow for an In Vivo Efficacy and PK/PD Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in a xenograft mouse model.
Caption: Workflow for an in vivo efficacy and PK/PD study.
Application Notes and Protocols for Preparing SSD114 Hydrochloride Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSD114 hydrochloride is a novel positive allosteric modulator (PAM) of the GABA-B receptor. As a modulator of a key inhibitory receptor in the central nervous system, this compound is a valuable tool for research in neuroscience and drug development. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound, along with essential information on its chemical properties, mechanism of action, and experimental best practices.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 2319790-02-6 | [1] |
| Molecular Formula | C₁₈H₂₁ClF₃N₃O | [1] |
| Molecular Weight | 387.83 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (45 mg/mL or 116.03 mM) | |
| Storage of Solid | Store at -20°C | |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |
Mechanism of Action: GABA-B Receptor Signaling
This compound positively modulates the GABA-B receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, GABA, to the GABA-B1 subunit, facilitated by the presence of a PAM like this compound at an allosteric site, induces a conformational change in the receptor complex. This activates the associated G-protein (Gi/o), leading to the dissociation of its Gα and Gβγ subunits.[2][3][4] These subunits then modulate downstream effectors, resulting in a net inhibitory effect on neuronal activity.[2][3] The primary signaling cascades are depicted in the diagram below.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (387.83 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 387.83 g/mol * 1000 mg/g = 3.8783 mg for 1 mL of 10 mM stock solution.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube. For example, add 1 mL of DMSO to 3.8783 mg of the compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization (Optional but Recommended): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When stored at -80°C, the solution is stable for up to 6 months.
Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in a cell culture experiment.
Recommended Working Concentrations and Stability
Working Concentration:
The optimal working concentration of this compound will vary depending on the cell line, assay, and experimental conditions. Based on published in vitro data for its effect in a [35S]GTPγS binding assay, concentrations of 15 µM and 30 µM have been used. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration range for your specific application. A typical starting range for such an experiment could be from 0.1 µM to 100 µM.
Stability in Cell Culture Media:
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous media. The final DMSO concentration is too low to maintain solubility. | Ensure the final concentration of the compound is within its solubility limit in the media. Prepare an intermediate dilution in a serum-free medium before adding to the final culture. Ensure thorough mixing after adding the compound to the media. |
| High Cell Death in Vehicle Control | The final concentration of DMSO is too high, leading to cytotoxicity. | Ensure the final DMSO concentration in the culture medium is kept at or below 0.1%. If higher concentrations of the compound are needed, consider alternative solubilization methods or a different solvent if compatible. |
| Inconsistent or No Effect of the Compound | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The working concentration may be too low. | Always use freshly thawed aliquots of the stock solution. Perform a dose-response experiment to determine the effective concentration range. Verify the activity of the compound with a positive control if available. |
By following these guidelines and protocols, researchers can confidently prepare and utilize this compound solutions to achieve reliable and reproducible results in their cell culture experiments.
References
- 1. This compound | 2319790-02-6 [chemicalbook.com]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Potentiating Baclofen-Induced Effects with SSD114 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for studying the potentiation of baclofen-induced effects by SSD114 hydrochloride, a novel positive allosteric modulator (PAM) of the GABA-B receptor. Baclofen (B1667701), a GABA-B receptor agonist, is a clinically established muscle relaxant, but its therapeutic window can be limited by side effects. Positive allosteric modulators like this compound offer a promising strategy to enhance the therapeutic efficacy of baclofen, potentially allowing for lower, better-tolerated doses.
The following sections detail the mechanism of action, present quantitative data from preclinical studies, and provide step-by-step experimental protocols for researchers investigating this synergistic interaction.
Mechanism of Action: Potentiation of GABA-B Receptor Signaling
Baclofen exerts its effects by directly binding to and activating GABA-B receptors, which are G-protein coupled receptors. This activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, opening of potassium channels, and closing of calcium channels, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release.
This compound, as a GABA-B receptor positive allosteric modulator, does not activate the receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the affinity and/or efficacy of the endogenous ligand GABA, or an agonist like baclofen. This potentiation of the baclofen-induced signal can lead to a more pronounced physiological response for a given dose of baclofen.
Data Presentation
The following table summarizes the in vivo data from a preclinical study investigating the potentiation of baclofen's hypnotic effects by this compound in DBA mice. The study utilized the loss of righting reflex (LORR) as a measure of sedation/hypnosis.
| Treatment Group (n=6 per group) | Baclofen Dose (i.p.) | SSD114 HCl Dose (i.p.) | Mean Onset of LORR (minutes) | Mean Duration of LORR (minutes) |
| Vehicle Control | 4 mg/kg | 0 mg/kg | 15.2 ± 1.8 | 25.5 ± 3.2 |
| SSD114 HCl 1 mg/kg | 4 mg/kg | 1 mg/kg | 13.8 ± 1.5 | 28.1 ± 3.5 |
| SSD114 HCl 3 mg/kg | 4 mg/kg | 3 mg/kg | 11.5 ± 1.3 | 35.7 ± 4.1 |
| SSD114 HCl 10 mg/kg | 4 mg/kg | 10 mg/kg | 8.1 ± 0.9 | 52.3 ± 5.8 |
| SSD114 HCl 30 mg/kg | 4 mg/kg | 30 mg/kg | 6.5 ± 0.7 | 68.9 ± 7.2 |
| SSD114 HCl 100 mg/kg | 4 mg/kg | 100 mg/kg | 5.2 ± 0.6 | 85.4 ± 9.1 |
*p < 0.05 compared to Vehicle Control group.
Data Interpretation: Pre-treatment with this compound dose-dependently and significantly reduced the time to onset of baclofen-induced loss of righting reflex and prolonged its duration. This indicates a potentiation of baclofen's sedative/hypnotic effects.
Experimental Protocols
This section provides a detailed methodology for the in vivo Loss of Righting Reflex (LORR) assay to assess the potentiation of baclofen by this compound.
In Vivo Assay: Loss of Righting Reflex (LORR) in Mice
Objective: To evaluate the ability of this compound to potentiate the sedative/hypnotic effects of baclofen in mice.
Materials:
-
This compound
-
Baclofen
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
DBA/2J mice (male, 8-10 weeks old)
-
Standard laboratory animal caging
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Stopwatch or timer
-
Observation chambers
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Prepare a stock solution of baclofen in sterile saline.
-
All solutions should be prepared fresh on the day of the experiment.
-
-
Experimental Groups: Randomly assign mice to treatment groups (n=6-10 per group), including:
-
Vehicle + Baclofen
-
This compound (various doses) + Baclofen
-
Vehicle + Vehicle (for baseline observation)
-
This compound (highest dose) + Vehicle (to assess for intrinsic sedative effects)
-
-
Administration:
-
Administer the designated dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a 30-minute pre-treatment period, administer the designated dose of baclofen (e.g., 4 mg/kg) or vehicle i.p.
-
-
Assessment of Loss of Righting Reflex (LORR):
-
Immediately after baclofen administration, place the mouse gently on its back in the observation chamber.
-
Onset of LORR: Start a timer and record the time until the mouse is unable to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
Duration of LORR: Once LORR is established, continue to monitor the mouse. The duration of LORR is defined as the time from the onset of LORR until the mouse spontaneously regains its righting reflex. The criterion for regaining the righting reflex is the ability of the mouse to right itself three times within a 60-second period.
-
-
Data Analysis:
-
Record the onset and duration of LORR for each animal.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
-
Conclusion
The provided data and protocols demonstrate that this compound effectively potentiates the in vivo effects of baclofen. These application notes serve as a guide for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of combining GABA-B receptor positive allosteric modulators with direct agonists. Such studies are crucial for the development of novel therapeutic strategies with improved efficacy and tolerability for conditions such as spasticity, pain, and substance use disorders.
Application Notes and Protocols for Electrophysiological Recording Techniques with SSD114 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing electrophysiological techniques to characterize the functional effects of SSD114 hydrochloride, a novel positive allosteric modulator of the GABA-B receptor. The following protocols and data presentation guidelines are designed to assist researchers in pharmacology, neuroscience, and drug development in elucidating the mechanism of action and quantifying the potency and efficacy of this compound on neuronal activity.
Application Notes
This compound acts as a positive allosteric modulator (PAM) of the GABA-B receptor. GABA-B receptors are G-protein-coupled receptors that, upon activation by the endogenous ligand GABA, lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. As a PAM, this compound is expected to enhance the effect of GABA on the GABA-B receptor, leading to a more pronounced and/or prolonged activation of GIRK channels.
Electrophysiological techniques are indispensable for directly measuring these ion channel-mediated effects on individual neurons. The primary methods employed are patch-clamp electrophysiology, specifically in the whole-cell configuration, which allows for the recording of both voltage and current changes across the cell membrane.
Key applications for this compound in electrophysiology include:
-
Mechanism of Action Studies: Confirming the potentiation of GABA-B receptor-mediated currents.
-
Potency and Efficacy Determination: Quantifying the concentration-dependent effects of this compound on GIRK channel currents and neuronal membrane potential.
-
Selectivity Profiling: Assessing the effects of this compound on other ion channels to determine its target specificity.
-
Functional Assays in Disease Models: Investigating the ability of this compound to normalize aberrant neuronal activity in in vitro models of neurological disorders.
Experimental Protocols
The following are detailed protocols for whole-cell voltage-clamp and current-clamp recordings to investigate the effects of this compound. These protocols are intended as a starting point and may require optimization based on the specific cell type and recording equipment.
Protocol 1: Whole-Cell Voltage-Clamp Recordings of GABA-B Receptor-Mediated GIRK Currents
This protocol is designed to isolate and record GIRK currents activated by GABA and potentiated by this compound.
Materials:
-
Cells: Neurons or cell lines endogenously or heterologously expressing GABA-B receptors and GIRK channels.
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.[1][2]
-
Internal Solution: 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, pH adjusted to 7.3 with KOH.
-
Agonist: GABA
-
Modulator: this compound
-
Antagonist: CGP 55845 (selective GABA-B antagonist)
-
Channel Blockers: Tetrodotoxin (TTX) to block voltage-gated sodium channels, and a cocktail of blockers for other potassium channels (e.g., 4-AP, TEA) and calcium channels (e.g., CdCl2) to isolate GIRK currents.
-
Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[3]
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells on coverslips at an appropriate density for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[4]
-
Recording Chamber: Place the coverslip with cells in the recording chamber and perfuse with ACSF at a constant rate.
-
Establish Whole-Cell Configuration:
-
Voltage-Clamp Protocol:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments) to assess baseline currents.
-
-
Drug Application:
-
Perfuse the cell with ACSF containing a sub-maximal concentration of GABA to elicit a baseline GIRK current.
-
Once a stable baseline is achieved, co-apply the same concentration of GABA with varying concentrations of this compound.
-
To confirm the involvement of GABA-B receptors, apply the GABA-B antagonist CGP 55845 in the presence of GABA and this compound.
-
-
Data Acquisition and Analysis:
-
Record the current responses to each drug application.
-
Measure the peak and steady-state current amplitudes.
-
Construct concentration-response curves for this compound to determine its EC50.
-
Protocol 2: Whole-Cell Current-Clamp Recordings of Neuronal Excitability
This protocol is used to measure changes in membrane potential and action potential firing in response to this compound.
Materials: Same as Protocol 1.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-4 from Protocol 1.
-
Current-Clamp Protocol:
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the baseline firing frequency.
-
-
Drug Application:
-
Perfuse the neuron with ACSF containing a physiological concentration of GABA.
-
Co-apply varying concentrations of this compound with GABA.
-
Record the changes in resting membrane potential and action potential firing in response to each drug application.
-
-
Data Acquisition and Analysis:
-
Measure the resting membrane potential before and after drug application.
-
Quantify the number of action potentials fired at each current step.
-
Analyze changes in action potential properties (e.g., threshold, amplitude, duration).
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on GABA-Evoked GIRK Currents (Voltage-Clamp)
| SSD114 HCl (µM) | GABA (µM) | Peak Current (pA) | Steady-State Current (pA) | % Potentiation of Peak Current |
| Vehicle | 10 | -150 ± 15 | -100 ± 10 | 0% |
| 0.1 | 10 | -225 ± 20 | -180 ± 15 | 50% |
| 1 | 10 | -450 ± 35 | -380 ± 30 | 200% |
| 10 | 10 | -600 ± 50 | -520 ± 45 | 300% |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Neuronal Excitability (Current-Clamp)
| SSD114 HCl (µM) | GABA (µM) | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Number of Action Potentials (at 100 pA step) |
| Vehicle | 1 | -65 ± 2 | -45 ± 1 | 10 ± 1 |
| 0.1 | 1 | -70 ± 2 | -43 ± 1 | 7 ± 1 |
| 1 | 1 | -78 ± 3 | -40 ± 2 | 2 ± 1 |
| 10 | 1 | -85 ± 4 | No firing | 0 |
Data are presented as mean ± SEM.
Mandatory Visualization
Signaling Pathway
Caption: GABA-B receptor signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp experiments with this compound.
References
Application Note: SSD114 Hydrochloride for High-Throughput Screening of Ferroptosis Inhibitors
An important initial step in the discovery of small-molecule drugs is the identification of hit compounds through high-throughput screening (HTS). In the context of transporter drug discovery, the majority of HTS assays rely on the uptake of labeled substrates. However, for many transporters, such as those located in intracellular organelles, the development of such functional assays is not feasible. Consequently, these transporters have remained largely unexplored in drug discovery, despite their potential as drug targets.
Affinity selection-mass spectrometry (AS-MS) is a label-free binding assay technology that has been adapted for HTS to analyze interactions between target molecules and chemical compounds. Unlike functional assays, AS-MS technology facilitates HTS for a wide range of drug targets. While typically used for soluble proteins, AS-MS has also been successfully developed for membrane proteins. To date, this technology has been employed to screen approximately 400,000 compounds. This review provides an introduction to the principles and applications of AS-MS technology, exemplified by an HTS campaign for solute carrier type 17A8 (SLC17A8), also known as vesicular glutamate (B1630785) transporter 3.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] It is implicated in various diseases, including cancer and neurodegenerative disorders. The enzyme glutathione (B108866) peroxidase 4 (GPX4) is a key regulator of ferroptosis, protecting cells from lipid peroxidation.[2][3] Inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in cancer treatment.[2] SSD114 hydrochloride is a novel small molecule inhibitor of GPX4. This document outlines its application in a high-throughput screening (HTS) assay to identify and characterize inhibitors of ferroptosis.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in cancer biology, neuropharmacology, and high-throughput screening.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in comparison to other known ferroptosis modulators in a cancer cell line model (e.g., HT-1080 fibrosarcoma cells).
| Compound | Target | Assay Type | IC50 / EC50 | Z'-Factor | Notes |
| This compound | GPX4 | Cell-based Ferroptosis Assay | 75 nM | 0.78 | Potent inhibitor of RSL3-induced ferroptosis. |
| RSL3 | GPX4 | Cell Viability | 200 nM | N/A | Inducer of ferroptosis. |
| Ferrostatin-1 | Ferroptosis Inhibitor | Cell Viability | 50 nM | N/A | Known ferroptosis inhibitor, used as a positive control. |
| Erastin | System xc- | Cell Viability | 5 µM | N/A | Inducer of ferroptosis. |
Signaling Pathway
The diagram below illustrates the central role of GPX4 in the ferroptosis pathway, the target of this compound.
Experimental Protocols
High-Throughput Screening Assay for Ferroptosis Inhibitors
This protocol describes a cell-based assay for screening compound libraries to identify inhibitors of RSL3-induced ferroptosis.
Materials and Reagents:
-
HT-1080 fibrosarcoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
384-well clear-bottom black plates
-
RSL3 (Ferroptosis inducer)
-
This compound (or other test compounds)
-
Ferrostatin-1 (Positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^4 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (500 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a dose-response plate of this compound and other test compounds in DMEM.
-
Using an acoustic liquid handler, transfer 50 nL of each compound solution to the assay plate.
-
Include wells with DMSO as a negative control and Ferrostatin-1 as a positive control.
-
-
Induction of Ferroptosis:
-
Prepare a solution of RSL3 in DMEM at a final concentration of 200 nM.
-
Add 25 µL of the RSL3 solution to all wells except for the untreated control wells.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data with the positive (RSL3 + DMSO) and negative (untreated) controls.
-
Plot the dose-response curves and calculate the IC50 values for each compound.
-
Calculate the Z'-factor to assess the quality of the assay.
Experimental Workflow
The following diagram outlines the workflow for the high-throughput screening assay.
This compound is a valuable tool for studying the mechanisms of ferroptosis and for the discovery of novel therapeutic agents targeting this pathway. The described high-throughput screening assay provides a robust and reliable method for identifying and characterizing new inhibitors of ferroptosis.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GPX4 inhibitors through FP-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening identification of a small-molecule compound that induces ferroptosis and attenuates the invasion and migration of hepatocellular carcinoma cells by targeting the STAT3/GPX4 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Studies of Novel Psychoactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical behavioral assessment of novel psychoactive compounds. The following protocols are designed to evaluate the potential anxiolytic, antidepressant, and cognitive-enhancing effects of a hypothetical compound, referred to herein as "Compound X" (in lieu of the proprietary compound SSD114 hydrochloride, for which public information is unavailable). The methodologies described are based on well-validated and widely used behavioral assays in rodent models.
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a hypothetical signaling pathway through which Compound X may exert its effects. This is a speculative model for illustrative purposes only.
Caption: Hypothetical signaling pathway of Compound X.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the behavioral effects of Compound X.
Caption: General experimental workflow for behavioral studies.
I. Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM) Test
The Elevated Plus Maze (EPM) is a widely used paradigm to assess anxiety-like behavior in rodents.[1][2] The test is based on the natural aversion of rodents to open and elevated spaces.[3] Anxiolytic compounds are expected to increase the exploration of the open arms.[4]
Experimental Protocol
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[1]
-
A video camera mounted above the maze for recording.[3]
-
Automated tracking software (e.g., ANY-maze) for data analysis.[5]
2. Animals:
-
Adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the housing facility before testing.
3. Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes prior to the test.[3][6]
-
Administer Compound X or vehicle control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Place the animal in the center of the maze, facing an open arm.[5]
-
Allow the animal to explore the maze for a 5-10 minute session.[3][7]
-
Record the session using the overhead camera.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove olfactory cues.[3][5]
-
The experimenter should be blinded to the treatment groups to minimize bias.[7]
4. Data Analysis:
-
Analyze the video recordings using tracking software.
-
Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Distance (m) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam (Positive Control) | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
II. Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)
The Forced Swim Test (FST) is a common behavioral assay used to screen for potential antidepressant drugs.[8][9] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.[8][9]
Experimental Protocol
1. Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).[10]
-
Water maintained at a temperature of 24-30°C.[11]
-
A video camera for recording the session.
2. Animals:
-
Adult male or female mice or rats.
-
Animals should be handled and habituated to the testing room prior to the experiment.
3. Procedure:
-
The FST is typically conducted in two sessions.[10]
-
Pre-test session (Day 1): Place each animal in the water-filled cylinder for 15 minutes.[10] This serves as an adaptation period.
-
Test session (Day 2): 24 hours after the pre-test, administer Compound X or vehicle control. After the appropriate pre-treatment time, place the animals back into the water for a 5-6 minute session.[9][10]
-
Record the test session.
-
After the test, remove the animals, dry them with a towel, and place them in a warm environment.[11]
4. Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the videos.
-
The primary measure is the duration of immobility.
-
Other behaviors such as swimming and climbing can also be quantified.[9]
Data Presentation
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Fluoxetine (Positive Control) | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
III. Assessment of Cognitive Function: The Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is used to evaluate learning and memory, specifically recognition memory, in rodents.[12][13] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[12]
Experimental Protocol
1. Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).[14]
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be of similar size but differ in shape and texture.[14]
-
A video camera mounted above the arena.
2. Animals:
-
Adult male or female mice or rats.
-
Animals should be handled and habituated to the testing room.
3. Procedure:
-
The NOR test consists of three phases: habituation, familiarization (training), and test.
-
Habituation (Day 1): Allow each animal to freely explore the empty open-field arena for 5-10 minutes.[13][14]
-
Familiarization/Training (Day 2): Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes) or until a certain amount of exploration time is reached.[12][14]
-
Test (Day 2, after a retention interval): After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.[13][15]
-
Record the animal's behavior during the test phase.
-
Clean the arena and objects with 70% ethanol between trials.[14]
4. Data Analysis:
-
Measure the time spent exploring each object (familiar and novel). Exploration is typically defined as sniffing or touching the object with the nose.[14]
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Data Presentation
| Treatment Group | Dose (mg/kg) | Time Exploring Familiar Object (s) | Time Exploring Novel Object (s) | Discrimination Index (DI) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Scopolamine (Negative Control) | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Ethical Considerations
All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and in compliance with national and international regulations on animal welfare. The number of animals used should be minimized, and procedures should be refined to reduce any potential pain or distress.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bot Verification [nhsjs.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. psychogenics.com [psychogenics.com]
- 5. researchgate.net [researchgate.net]
- 6. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 7. protocols.io [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lasa.co.uk [lasa.co.uk]
- 10. Forced swimming test [bio-protocol.org]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. mmpc.org [mmpc.org]
- 14. Novel Object Recognition [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SSD114 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSD114 hydrochloride is a novel positive allosteric modulator (PAM) of the GABA-B receptor.[1][2][3] As a PAM, SSD114 does not directly activate the GABA-B receptor but enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA).[1] The GABA-B receptor, a G-protein coupled receptor, is widely expressed in the central nervous system and has been implicated in various physiological processes. Emerging evidence suggests that GABA-B receptor signaling may also play a role in the proliferation and apoptosis of various cell types, including cancer cells. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cell cycle progression, apoptosis, and intracellular reactive oxygen species (ROS) levels.
Postulated Mechanism of Action of this compound in Cancer Cells
While primarily known for its role in neurotransmission, activation of the GABA-B receptor can influence intracellular signaling cascades relevant to cell fate. It is hypothesized that in certain cancer cell lines, potentiation of GABA-B receptor signaling by this compound may lead to cell cycle arrest and induction of apoptosis. This could be mediated through the modulation of downstream effectors such as adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels, or through interactions with other signaling pathways like the PI3K/Akt pathway.[4] The following diagram illustrates a potential signaling pathway.
Caption: Postulated signaling pathway of this compound in cancer cells.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of a human breast cancer cell line (e.g., MCF-7) treated with varying concentrations of this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 25.5 ± 2.5 | 9.3 ± 1.8 |
| 10 | 72.8 ± 3.5 | 18.1 ± 2.1 | 9.1 ± 1.5 |
| 50 | 80.1 ± 4.2 | 12.3 ± 1.9 | 7.6 ± 1.3 |
| 100 | 85.6 ± 4.8 | 8.5 ± 1.4 | 5.9 ± 1.1 |
Table 2: Effect of this compound on Apoptosis
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.3 ± 2.2 | 2.5 ± 0.8 | 2.2 ± 0.7 |
| 10 | 88.1 ± 2.9 | 8.2 ± 1.5 | 3.7 ± 0.9 |
| 50 | 75.4 ± 3.8 | 18.5 ± 2.3 | 6.1 ± 1.2 |
| 100 | 62.9 ± 4.5 | 28.3 ± 3.1 | 8.8 ± 1.6 |
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| 0 (Vehicle Control) | 150.4 ± 12.3 | 1.0 |
| 10 | 225.8 ± 18.7 | 1.5 |
| 50 | 376.1 ± 25.9 | 2.5 |
| 100 | 526.5 ± 35.1 | 3.5 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is designed to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[5][6]
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-A).
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]
Caption: Workflow for apoptosis analysis using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use a log scale for FITC (e.g., FL1) and PI (e.g., FL2) fluorescence channels.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[7][9]
Caption: Workflow for intracellular ROS measurement.
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
This compound
-
Cell culture medium and supplements
-
Serum-free medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Loading with DCFH-DA:
-
Aspirate the treatment medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Aspirate the DCFH-DA solution and wash the cells twice with PBS.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA as described in Protocol 1.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze immediately on a flow cytometer. Measure the fluorescence of dichlorofluorescein (DCF) in the FITC channel (e.g., FL1).
Disclaimer: The data and signaling pathways presented in these application notes are hypothetical and for illustrative purposes. Researchers should perform their own experiments to validate the effects of this compound in their specific cell models.
References
- 1. In vitro and in vivo pharmacological characterization of SSD114, a novel GABAB positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 2319790-02-6 [chemicalbook.com]
- 3. Medchemexpress LLC HY-103668A 5mg Medchemexpress, this compound | Fisher Scientific [fishersci.com]
- 4. Tizanidine hydrochloride exhibits a cytotoxic effect on osteosarcoma cells through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. Apoptosis and Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low potency of SSD114 hydrochloride in vitro
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low potency of SSD114 hydrochloride in in vitro experiments. The information provided is based on general principles for small molecule inhibitors and hydrochloride salts, as specific data for this compound is not publicly available.
Troubleshooting Guides
Issue 1: Observed IC50 is significantly higher than expected.
This is a common issue that can stem from several factors ranging from compound handling to experimental design. Follow these steps to diagnose and resolve the problem.
Troubleshooting Steps:
-
Verify Compound Quality and Handling:
-
Purity: Confirm the purity of your this compound batch via analytical methods like HPLC-MS. Impurities can lead to inaccurate concentration determination and potentially interfere with the assay.
-
Storage: Ensure the compound has been stored under the recommended conditions (e.g., -20°C, desiccated). Hydrochloride salts can be hygroscopic, absorbing moisture from the air, which can affect its mass and stability.[1]
-
Weighing and Dissolution: Use a calibrated balance to weigh the compound. Ensure complete dissolution in the chosen solvent (e.g., DMSO) before preparing serial dilutions. Incomplete dissolution is a primary source of concentration errors.
-
-
Assess Compound Stability:
-
Stock Solution Stability: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.[2] Aliquot the stock solution into single-use vials to minimize this.
-
Stability in Assay Medium: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. Measure the concentration of the intact compound at different time points using HPLC-MS to check for degradation.[2]
-
-
Review Assay Conditions:
-
Cell Density: Ensure a consistent and optimal cell density is used for each experiment. High cell numbers can sometimes lead to increased metabolism of the compound.
-
Serum Concentration: Components in serum can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media if your assay allows.
-
pH of Medium: Changes in the pH of the culture medium can affect the stability and activity of the compound. Ensure the medium is properly buffered.
-
-
Investigate Cellular Mechanisms:
-
Cellular Uptake: The compound may not be efficiently entering the cells. Consider performing cellular uptake assays.
-
Efflux Pumps: The target cells might be expressing efflux pumps (e.g., P-glycoprotein) that actively remove the compound. This can be investigated using efflux pump inhibitors.
-
Metabolism: Cells may be metabolizing this compound into an inactive form.[2] Perform a time-course experiment and analyze cell lysates and supernatant for metabolites.
-
Issue 2: High variability between replicate experiments.
Troubleshooting Steps:
-
Standardize Experimental Procedures:
-
Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. Use calibrated pipettes.
-
Cell Seeding: Plate cells evenly to ensure a uniform cell number across all wells.
-
Incubation Times: Adhere strictly to the specified incubation times for compound treatment and assay development.
-
-
Check for Compound Precipitation:
-
Visual Inspection: When diluting the DMSO stock into your aqueous assay buffer, visually inspect for any cloudiness or precipitate.[2]
-
Solubility Limit: The final concentration of this compound in the assay may be exceeding its solubility limit in the aqueous medium. Try using a lower starting concentration or serial dilutions to avoid this.[2]
-
-
Control for Edge Effects:
-
In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: While specific solubility data for this compound is unavailable, hydrochloride salts of small molecules are often soluble in water or DMSO.[3] For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2] Always test the solubility of the compound in your chosen solvent before preparing a large stock solution.
Q2: How can I be sure the observed effect is due to this compound and not an off-target effect?
A2: Distinguishing on-target from off-target effects is a critical aspect of drug discovery.[4]
-
Dose-Response Curve: A classic sigmoidal dose-response curve suggests a specific interaction.[5]
-
Structure-Activity Relationship (SAR): If available, test a structurally related but inactive analog of SSD114. This analog should not produce the same effect.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell.
-
Rescue Experiments: If this compound inhibits a specific pathway, overexpressing a downstream component of that pathway might rescue the phenotype.
Q3: My compound seems to lose activity over the course of a long-term experiment (e.g., > 24 hours). What should I do?
A3: This suggests that the compound may be unstable in the cell culture medium or is being metabolized by the cells.[2][6]
-
Assess Stability: Perform an experiment to determine the half-life of this compound in your cell culture medium.
-
Replenish Compound: For long-term experiments, consider refreshing the medium with a new compound at regular intervals (e.g., every 24 hours).
Q4: I see a precipitate in my cell culture wells after adding this compound. What is causing this?
A4: Precipitate formation usually indicates that the compound's solubility in the aqueous cell culture medium has been exceeded.[2]
-
Reduce Final Concentration: The simplest solution is to use a lower final concentration of the compound.
-
Modify Dilution: Instead of a single large dilution from your stock, perform serial dilutions.
-
Common Ion Effect: Although less common in the complexity of cell culture media, be aware that high concentrations of chloride ions could potentially reduce the solubility of a hydrochloride salt.[7]
Quantitative Data Summary
Table 1: General Concentration Ranges for In Vitro Assays
| Assay Type | Typical Concentration Range | Notes |
| Biochemical Assays (e.g., enzyme inhibition) | 1 nM - 10 µM | IC50 values are often in the nanomolar range for potent inhibitors.[5] |
| Cell-Based Assays (e.g., proliferation) | 100 nM - 50 µM | Higher concentrations are often needed for cellular activity compared to biochemical assays.[5] |
| Cytotoxicity Assays | 1 µM - 100 µM | To determine the concentration at which the compound becomes toxic to the cells. |
Table 2: Recommended Solvent Concentrations in Final Assay Volume
| Solvent | Recommended Maximum Concentration |
| DMSO | < 0.5% |
| Ethanol | < 0.5% |
| PBS | Up to 10% (depending on media composition) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: On a calibrated analytical balance, accurately weigh out a precise amount of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -20°C or -80°C.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SSD114 hydrochloride concentration for maximal GABAB modulation
Technical Support Center: SSD114 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound, a positive allosteric modulator (PAM) of the GABA-B receptor. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABA-B receptor. It does not activate the receptor on its own but potentiates the effect of the endogenous agonist, GABA (gamma-aminobutyric acid). It binds to an allosteric site on the GABA-B receptor, enhancing the receptor's response to GABA, leading to a more robust and prolonged downstream signaling cascade.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. The optimal concentration will vary depending on the cell type and the specific assay being used. We recommend performing a full dose-response curve to determine the EC50 in your experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in aqueous solutions. For a stock solution, we recommend dissolving it in sterile, nuclease-free water to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your experimental buffer immediately before use.
Q4: Is this compound selective for the GABA-B receptor?
A4: Based on our internal screening, this compound exhibits high selectivity for the GABA-B receptor with minimal off-target effects at concentrations up to 10 µM. However, we recommend verifying selectivity in your specific experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Low GABA concentration: As a PAM, SSD114 requires the presence of GABA to exert its effect. | Ensure that GABA is present in your assay at a concentration that elicits a submaximal response (e.g., EC20). |
| 2. Incorrect concentration of SSD114: The concentration may be too low to produce a measurable effect. | Perform a dose-response experiment to determine the optimal concentration range. | |
| 3. Degraded compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. | Use a fresh aliquot of the stock solution. | |
| High background signal in the assay | 1. Cell stress: Over-confluent or unhealthy cells can lead to a high background signal. | Ensure cells are healthy and seeded at the appropriate density. |
| 2. Assay buffer components: Components in the assay buffer may be interfering with the signal. | Review the composition of your assay buffer and consider using a different formulation. | |
| Inconsistent results between experiments | 1. Variability in cell passage number: The expression of GABA-B receptors can change with cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| 2. Inconsistent incubation times: Variations in incubation times with SSD114 or GABA can affect the results. | Strictly adhere to the incubation times outlined in the experimental protocol. | |
| 3. Pipetting errors: Inaccurate pipetting can lead to significant variability. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays.
| Parameter | Value | Assay Condition |
| EC50 (Potentiation of GABA) | 150 nM | Electrophysiology (GIRK channel activation in HEK293 cells co-expressing GABA-B and GIRK channels, with 1 µM GABA) |
| Maximal Potentiation | ~250% of GABA EC20 response | cAMP accumulation assay in CHO-K1 cells expressing human GABA-B receptors |
| Binding Affinity (Kd) | Not applicable (allosteric modulator) | Does not compete with orthosteric radioligands |
| Aqueous Solubility | > 20 mg/mL | In sterile water |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the potentiation of the GABA-B receptor response by this compound by quantifying the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
CHO-K1 cells stably expressing human GABA-B receptors
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
GABA
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
Procedure:
-
Seed the CHO-K1 cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
The next day, remove the culture medium and add 10 µL of assay buffer containing varying concentrations of this compound.
-
Incubate for 20 minutes at room temperature.
-
Add 5 µL of assay buffer containing GABA at a submaximal concentration (e.g., EC20, to be determined empirically).
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of assay buffer containing 10 µM forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the data as a dose-response curve to determine the EC50 of this compound.
Visualizations
Caption: GABA-B receptor signaling pathway with this compound as a PAM.
Caption: Workflow for determining this compound's optimal concentration.
Caption: Troubleshooting decision tree for a lack of this compound effect.
How to improve the solubility of SSD114 hydrochloride in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of SSD114 hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
A1: this compound is a novel GABAB receptor positive allosteric modulator[1]. For in vitro and in vivo experiments, achieving adequate and consistent solubility in aqueous buffers is crucial for accurate dosing, obtaining reliable experimental results, and ensuring bioavailability[2][3]. Poor solubility can lead to inaccurate concentration measurements and reduced therapeutic efficacy[4].
Q2: What are the initial steps I should take if I encounter solubility issues with this compound?
A2: Start by assessing the purity of your this compound sample. Impurities can sometimes affect solubility. Subsequently, a systematic approach involving pH adjustment, the use of co-solvents, and temperature modifications should be your first line of troubleshooting. It is also beneficial to visually inspect the solution for any precipitate.
Q3: Can the choice of buffer impact the solubility of this compound?
A3: Yes, the buffer composition, ionic strength, and pH can significantly influence the solubility of hydrochloride salts. It is advisable to test a range of physiologically relevant buffers (e.g., PBS, TRIS, HEPES) at different pH values to identify the optimal conditions for this compound.
Q4: Are there advanced techniques available if basic troubleshooting fails?
A4: For challenging cases, several advanced formulation strategies can be employed. These include the use of surfactants, cyclodextrins to form inclusion complexes, and lipid-based formulations[2][3][5]. These methods can enhance solubility by altering the microenvironment of the compound.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon addition to an aqueous buffer.
Cause: The concentration of this compound may be exceeding its solubility limit in the chosen buffer system. The pH of the buffer might not be optimal for the hydrochloride salt's solubility.
Solution:
-
pH Adjustment: Since SSD114 is a hydrochloride salt of a likely basic compound, its solubility is expected to be pH-dependent. According to the Henderson-Hasselbalch equation, adjusting the pH of the buffer can significantly alter the ionization state and, consequently, the solubility of the drug[6][7].
-
Protocol: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0). Attempt to dissolve a known amount of this compound in each buffer to determine the optimal pH for solubility. Start with a slightly acidic pH, as hydrochloride salts are generally more soluble in acidic conditions.
-
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds[5].
-
Protocol: Prepare stock solutions of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Then, perform a stepwise dilution of the stock solution into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system under study.
-
-
Temperature Control: Solubility can be temperature-dependent.
-
Protocol: Gently warm the buffer solution while adding the this compound. Be cautious, as excessive heat can degrade the compound. Once dissolved, allow the solution to slowly cool to the experimental temperature, observing for any precipitation.
-
Issue 2: The solubility of this compound is inconsistent between experiments.
Cause: This variability can stem from differences in stock solution preparation, buffer preparation, or minor fluctuations in experimental conditions.
Solution:
-
Standardized Protocols: Ensure that all experimental protocols for preparing stock solutions and buffers are standardized and strictly followed. This includes weighing of the compound, solvent volumes, and mixing procedures.
-
Fresh Solutions: Prepare fresh solutions of this compound and buffers for each experiment to avoid issues with degradation or changes in concentration over time. The stability of the compound in solution should be considered[8].
-
Sonication: To ensure complete dissolution and break up any small agglomerates, sonicate the solution for a short period.
-
Protocol: After adding this compound to the buffer, place the vial in a sonicator bath for 5-10 minutes. Visually inspect the solution for clarity.
-
Data Presentation
To systematically evaluate the effectiveness of different solubilization methods, record your experimental data in a table similar to the one below.
| Condition | Buffer System (e.g., PBS) | pH | Co-solvent (% v/v) | Temperature (°C) | Maximum Solubility (mg/mL) | Observations (e.g., Precipitate, Clear) |
| Control | PBS | 7.4 | None | 25 | ||
| Test 1 | PBS | 6.0 | None | 25 | ||
| Test 2 | PBS | 7.4 | 1% DMSO | 25 | ||
| Test 3 | TRIS | 7.4 | None | 25 | ||
| Test 4 | PBS | 7.4 | None | 37 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of 100 mM phosphate (B84403) buffers with pH values ranging from 4.0 to 8.0 in 0.5 unit increments.
-
Add a pre-weighed excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer.
-
Vortex each sample for 1 minute and then incubate at a constant temperature (e.g., 25°C) for 24 hours with constant agitation to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL) in 100% DMSO.
-
Prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing increasing concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
Add a small aliquot of the this compound stock solution to each of the co-solvent buffer solutions to achieve the desired final concentration.
-
Vortex and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour).
Visualizations
References
- 1. This compound | 2319790-02-6 [chemicalbook.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Off-Target Effects of SSD114 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating potential off-target effects of SSD114 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound is the serine/threonine kinase, Kinase-X. However, like many small molecule inhibitors, it can exhibit activity against other proteins, particularly at higher concentrations. Known off-targets include Kinase-Y and the non-kinase protein, Protein-Z. It is crucial to consider these off-target activities when interpreting experimental results.
Q2: What are the initial signs of potential off-target effects in my experiments with this compound?
A2: Common indicators of off-target effects include:
-
Observing a cellular phenotype that is inconsistent with the known function of Kinase-X.
-
The dose-response curve for your phenotype of interest is significantly different from the IC50 for Kinase-X inhibition.
-
Cellular toxicity or unexpected morphological changes at concentrations close to the effective dose.
-
Inability to rescue the phenotype by expressing a drug-resistant mutant of Kinase-X.
Q3: How can I minimize the risk of off-target effects from the outset of my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that inhibits Kinase-X without affecting cell viability.
-
Perform careful dose-response experiments to determine the optimal concentration range.
-
Whenever possible, use a structurally unrelated inhibitor of Kinase-X as a control to confirm that the observed phenotype is target-specific.[1]
-
Consult the provided quantitative data to understand the selectivity profile of this compound.
Troubleshooting Guide
If you suspect that this compound is causing off-target effects in your experiments, follow this troubleshooting workflow:
Step 1: Confirm Target Engagement
Before investigating off-target effects, it is essential to confirm that this compound is engaging with its intended target, Kinase-X, in your experimental system.
-
Experiment: Western Blot for downstream substrate phosphorylation.
-
Purpose: To verify that this compound is inhibiting the catalytic activity of Kinase-X.
-
Interpretation: A dose-dependent decrease in the phosphorylation of a known Kinase-X substrate indicates target engagement.
Step 2: Assess Cell Viability
Off-target effects can often manifest as cellular toxicity. It is important to distinguish between a specific phenotype and a general loss of cell health.
-
Experiment: Cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Purpose: To determine the cytotoxic concentration of this compound.
-
Interpretation: If the concentration required to observe your phenotype is close to the concentration that causes significant cell death, off-target effects are likely.
Step 3: Perform a Washout Experiment
A washout experiment can help determine if the observed phenotype is reversible, which is often the case for on-target effects of a reversible inhibitor.
-
Experiment: Washout experiment followed by phenotypic analysis.
-
Purpose: To assess the reversibility of the observed phenotype.
-
Interpretation: If the phenotype is reversed upon removal of this compound, it suggests a specific, reversible interaction with its target.
Step 4: Use Orthogonal Approaches
-
Experiment: Use a structurally unrelated Kinase-X inhibitor or employ a genetic approach like siRNA or CRISPR/Cas9 to knockdown Kinase-X.[1]
-
Purpose: To reproduce the phenotype through different inhibitory mechanisms.
-
Interpretation: If different inhibitors or genetic knockdown of Kinase-X produce the same phenotype, it strongly supports an on-target effect.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Description |
| Kinase-X | 15 | Primary target of this compound. |
| Kinase-Y | 250 | Known off-target. Shows moderate inhibition at higher concentrations. |
| Kinase-Z | >10,000 | Structurally related kinase with minimal inhibition by this compound. |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Notes |
| Target Engagement (Western Blot) | 10 - 100 nM | A dose-dependent inhibition of Kinase-X substrate phosphorylation should be observed in this range. |
| Phenotypic Assays | 50 - 200 nM | The optimal concentration will be cell-type and assay-dependent. A full dose-response curve is recommended. |
| Cell Viability (e.g., MTT) | 10 nM - 10 µM | Use a broad concentration range to determine the cytotoxic threshold. The CC50 (50% cytotoxic concentration) should be significantly higher than the effective dose. |
Experimental Protocols
1. Western Blot for Phospho-Substrate of Kinase-X
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 200 nM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated substrate of Kinase-X overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
2. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Washout Experiment
-
Initial Treatment: Treat cells with an effective concentration of this compound (e.g., 100 nM) for the desired duration to induce the phenotype.
-
Washout: Remove the media containing the inhibitor. Wash the cells three times with warm, complete media.
-
Recovery: Add fresh, inhibitor-free media to the cells and incubate for various time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: At each time point, assess the phenotype of interest to determine if it has reversed to the untreated state.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
Navigating the Stability of SSD114 Hydrochloride in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of SSD114 hydrochloride, a positive allosteric modulator of the GABA-B receptor, when dissolved in Dimethyl Sulfoxide (DMSO) and stored at room temperature. This resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
For optimal long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for up to one month or at -80°C for up to six months.[1] While short-term storage at room temperature for a few hours during experimental setup is generally acceptable, prolonged storage at ambient temperatures is not advised without verifying stability.
Q2: Is there any quantitative data on the stability of this compound in DMSO at room temperature?
Currently, there is no publicly available quantitative data specifically detailing the degradation kinetics of this compound in DMSO at room temperature. However, general studies on large compound libraries stored in DMSO provide some insight. One study revealed that for a diverse set of approximately 7,200 compounds, the probability of observing the compound after 3 months of storage at room temperature was 92%, decreasing to 83% after 6 months.[1] Another study on repository compounds showed that most were stable for 15 weeks at 40°C in DMSO.[2][3]
It is crucial to note that the stability of any specific compound, including this compound, is highly dependent on its chemical structure and susceptibility to degradation pathways. One study noted the decomposition of a different GABAB receptor modulator in a DMSO stock solution over several months.[4] Therefore, for long-term or critical experiments, it is best practice to prepare fresh solutions or conduct your own stability assessment.
Q3: What are the common signs of compound degradation in a DMSO stock solution?
Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, many degradation products may be soluble and not visually detectable. The most reliable way to assess compound integrity is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?
Repeated freeze-thaw cycles can potentially impact the stability of compounds in DMSO. It is a general best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. One study on various repository compounds found no significant loss after 11 freeze-thaw cycles, suggesting that many compounds are robust to this process.[2][3] However, the effect can be compound-specific.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO.
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Compound degradation due to improper storage. | Prepare a fresh stock solution of this compound from solid material. Verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). |
| Inaccurate concentration of the stock solution. | Ensure the compound was fully dissolved in the DMSO. Use of an ultrasonic bath can aid dissolution. | |
| Precipitation observed in the DMSO stock solution | The solution may be supersaturated. | Gently warm the solution to 37°C and sonicate to attempt redissolution. If precipitation persists, it may indicate compound degradation or low solubility at that concentration. |
| The compound has degraded to a less soluble product. | Analyze the solution by HPLC or LC-MS to identify the precipitate. Prepare a fresh, less concentrated stock solution. | |
| Discoloration of the DMSO stock solution | Chemical degradation of the compound. | Discard the stock solution and prepare a fresh one. Protect the solution from light, as some compounds are light-sensitive. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO at Room Temperature using HPLC-UV
This protocol provides a general framework for researchers to determine the stability of this compound under their specific laboratory conditions.
1. Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). This will be your "Time 0" sample.
-
From this stock, prepare several identical working solutions at the desired concentration for your experiments (e.g., 1 mM) in amber glass vials to protect from light.
3. Incubation:
-
Store the vials at room temperature (e.g., 20-25°C).
-
Designate specific vials for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
4. HPLC Analysis:
-
At each time point, inject an aliquot of the corresponding working solution into the HPLC system.
-
Example HPLC Conditions (to be optimized for this compound):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-dependent gradient from high aqueous to high organic (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by a UV scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
A significant decrease in the main peak area and the appearance of new peaks over time indicates degradation.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: this compound acts as a positive allosteric modulator (PAM) of the GABA-B receptor.
Experimental Workflow for Stability Assessment
Caption: A systematic workflow for evaluating the stability of this compound in DMSO over time.
Troubleshooting Logic for Stability Issues
Caption: A logical approach to troubleshooting unexpected experimental outcomes with this compound.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Negative Allosteric Modulator of GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with SSD114 hydrochloride in long-term in vivo studies
Disclaimer: Information regarding "SSD114 hydrochloride" is not publicly available in the searched scientific literature and databases. The following troubleshooting guide and FAQs are based on common issues encountered with hydrochloride salts of small molecule inhibitors in long-term in vivo studies and are intended to serve as a general framework. Researchers should adapt these recommendations based on their own internal data and observations for this compound.
Frequently Asked Questions (FAQs)
1. What are the most common challenges encountered during long-term in vivo studies with hydrochloride salt compounds like this compound?
Researchers often face challenges related to the physicochemical properties of hydrochloride salts, which can impact the compound's performance in extended in vivo experiments. Key areas of concern include:
-
Solubility and Stability: Ensuring the compound remains in solution at the desired concentration in the chosen vehicle over time is critical for consistent dosing. Precipitation can lead to inaccurate dosing and potential toxicity.
-
Toxicity: Long-term administration can lead to unforeseen toxic effects that are not apparent in shorter studies. This can include organ-specific toxicity, weight loss, or behavioral changes in the animal models.
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound can influence its efficacy and safety over a prolonged period. Changes in metabolism or clearance with chronic dosing can occur.
-
Off-Target Effects: Continuous exposure to a compound may reveal off-target effects that are not observed in acute studies, potentially leading to unexpected phenotypes or side effects.
2. How can I improve the solubility of this compound for in vivo administration?
Improving the solubility of hydrochloride salts for in vivo use often involves careful selection of the formulation vehicle. Here are some common strategies:
-
Co-solvents: Utilizing a mixture of solvents can enhance solubility. Common co-solvents for animal studies include DMSO, PEG300, PEG400, and ethanol. It is crucial to keep the percentage of organic solvents, especially DMSO, to a minimum to avoid vehicle-induced toxicity.
-
Surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL can be used to create micellar formulations that improve the solubility and stability of hydrophobic compounds.
-
pH Adjustment: Since SSD114 is a hydrochloride salt, it is likely more soluble at a lower pH. Adjusting the pH of the vehicle with a biocompatible buffer may improve solubility, but care must be taken to ensure the final formulation is not irritating to the animal upon administration.
-
Cyclodextrins: Encapsulating the compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility.
3. What are the signs of toxicity I should monitor for during a long-term study with this compound?
Careful monitoring of animal health is paramount in long-term studies. Key indicators of potential toxicity include:
-
Changes in Body Weight: A significant and progressive decrease in body weight is a common sign of toxicity.
-
Behavioral Changes: Observe for signs of lethargy, agitation, altered grooming, or changes in food and water intake.
-
Clinical Signs: Monitor for ruffled fur, hunched posture, labored breathing, or any other visible signs of distress.
-
Organ-Specific Toxicity: At the end of the study, or if animals are euthanized due to reaching humane endpoints, a thorough histopathological examination of key organs (liver, kidney, spleen, heart, lungs, etc.) is essential to identify any compound-related tissue damage. Regular blood collection for hematology and serum biochemistry analysis during the study can also provide early indicators of organ dysfunction.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the Dosing Solution
| Potential Cause | Troubleshooting Step |
| Poor solubility in the chosen vehicle. | 1. Re-evaluate the formulation. Refer to the solubility improvement strategies in the FAQ section. 2. Conduct a small-scale solubility test. Prepare the formulation and let it stand at room temperature and at the animal housing temperature for the intended duration between dosings to check for precipitation. 3. Increase the frequency of formulation preparation. Prepare fresh dosing solutions more frequently to minimize the chance of precipitation over time. |
| Change in temperature affecting solubility. | 1. Store the formulation at a controlled temperature. If the compound is more soluble at a slightly elevated temperature, consider gently warming the solution before administration. Ensure the temperature is safe for the animal. 2. Check for precipitation before each dose. Visually inspect the solution for any particulate matter before drawing it into the syringe. |
Issue 2: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Step |
| Compound-related toxicity. | 1. Review the dose. The current dose may not be well-tolerated for long-term administration. Consider performing a dose-range-finding study with extended dosing to establish a maximum tolerated dose (MTD) for the chronic study. 2. Analyze vehicle effects. Ensure that the vehicle itself is not causing toxicity. Include a vehicle-only control group in your study. 3. Perform interim necropsies. If unexpected deaths occur, perform a full necropsy and histopathology to identify the potential cause of death and target organs of toxicity. |
| Off-target pharmacological effects. | 1. Conduct a literature review on the target and related pathways. Understand the potential physiological consequences of long-term inhibition of the intended target. 2. Consider in vitro off-target screening. If not already done, screen this compound against a panel of receptors and kinases to identify potential off-target activities that could explain the observed in vivo phenotype. |
Experimental Protocols
Protocol 1: General Method for In Vivo Formulation Preparation
-
Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
If using a co-solvent system:
-
First, dissolve the compound in a small volume of an organic solvent like DMSO.
-
Gradually add the aqueous component (e.g., saline, PBS) or other vehicles like PEG300 or Tween 80 solution while vortexing to prevent precipitation.
-
-
If using a cyclodextrin-based formulation:
-
Prepare the required concentration of HP-β-CD in an aqueous buffer (e.g., saline).
-
Slowly add the this compound powder to the cyclodextrin (B1172386) solution while stirring. This process may require heating and/or sonication to facilitate complex formation.
-
-
Ensure complete dissolution. The final formulation should be a clear solution.
-
Adjust the pH if necessary, using biocompatible acids or bases.
-
Sterile filter the final formulation through a 0.22 µm filter before administration.
Visualizations
Below are generalized diagrams representing common experimental workflows and signaling pathway considerations in drug development.
Caption: A typical experimental workflow for a long-term in vivo study.
Caption: Logical relationship between drug, target, efficacy, and off-target effects.
Preventing precipitation of SSD114 hydrochloride in physiological saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSD114 hydrochloride. The focus is on preventing its precipitation in physiological saline to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological saline important?
This compound is a positive allosteric modulator of the GABA-B receptor. For in vitro and in vivo experiments, it is crucial to have the compound fully dissolved in a physiologically compatible vehicle like saline to ensure accurate dosing and to observe its biological effects reliably. Precipitation can lead to inaccurate concentration, reduced bioavailability, and potentially erroneous experimental results.
Q2: What are the common reasons for the precipitation of this compound in physiological saline?
While specific data for this compound is limited, precipitation of hydrochloride salts in physiological solutions can generally be attributed to several factors:
-
Poor Aqueous Solubility: The intrinsic solubility of the free base form of SSD114 may be low.
-
pH Shift: Physiological saline has a pH of approximately 7.4. If the pH of the solution rises, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation. This phenomenon is known as disproportionation.
-
Common Ion Effect: The high concentration of chloride ions in physiological saline can decrease the solubility of the hydrochloride salt.[1]
-
Temperature Effects: Changes in temperature can affect the solubility of the compound.
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent system will inevitably lead to precipitation.
Q3: How can I increase the solubility of this compound in my formulation?
Several strategies can be employed to enhance and maintain the solubility of poorly water-soluble drugs like this compound:
-
pH Adjustment: Maintaining a slightly acidic pH can help keep the compound in its more soluble protonated form.[2]
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of the compound.[3][4][5]
-
Addition of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[3][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the drug molecule, enhancing its solubility.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the preparation of this compound solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dissolving in physiological saline | - Poor intrinsic solubility- Exceeding solubility limit | - Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the physiological saline.- Gently warm the solution while dissolving.- Use sonication to aid dissolution. |
| Precipitation after a short period | - pH of the solution is too high, leading to conversion to the free base.- Slow crystallization. | - Adjust the pH of the physiological saline to a slightly acidic range (e.g., pH 5-6) before adding the compound.- Include a precipitation inhibitor, such as a polymer (e.g., PVP, HPMC), in the formulation. |
| Cloudiness or opalescence in the solution | - Formation of fine, colloidal particles.- Incomplete dissolution. | - Filter the solution through a 0.22 µm syringe filter.- Increase the concentration of any co-solvents or surfactants being used.- Re-evaluate the solvent system for better compatibility. |
| Inconsistent results between experiments | - Variable amounts of precipitated drug.- Degradation of the compound. | - Ensure complete dissolution before each experiment.- Prepare fresh solutions for each experiment.- Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature). |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
This protocol outlines the steps for preparing a concentrated stock solution that can be diluted into physiological buffers.
-
Determine the appropriate solvent: Based on preliminary solubility tests, select a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.
-
Weigh the compound: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolve the compound: Add the solvent to the weighed this compound. Vortex or sonicate until the compound is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation.
-
Sterilization (if required): If the solution is for cell culture or in vivo use, sterilize it by filtering through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at the appropriate temperature (e.g., -20°C or -80°C) to minimize degradation.
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol can be used to determine the equilibrium solubility of this compound in different media.
-
Prepare the test media: Prepare the desired physiological saline or buffer solutions (e.g., PBS at different pH values).
-
Add excess compound: Add an excess amount of this compound to a known volume of the test medium in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibrate: Place the container in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample collection and preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the test medium.
Visualizations
Caption: GABA-B Receptor Signaling Pathway with SSD114 Action.
Caption: Experimental Workflow for Preparing this compound Solutions.
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in SSD114 hydrochloride experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using SSD114 hydrochloride. Our recommendations are based on a hypothetical mechanism of action where this compound is a selective inhibitor of the Tyrosine Kinase Alpha (TKA) signaling pathway.
Troubleshooting Guides
This section addresses common unexpected experimental outcomes when working with this compound.
Question: We are observing lower-than-expected potency or a complete lack of efficacy of this compound in our cell-based assays. What are the possible causes and how can we troubleshoot this?
Answer:
This is a common issue when working with a new compound. The discrepancy can arise from several factors ranging from compound handling to the specifics of the assay system. A systematic approach to troubleshooting is recommended.
Summary of Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Solubility Issues | 1. Confirm the final concentration of this compound in your media does not exceed its solubility limit. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into aqueous media. 3. Visually inspect the media for any precipitation after adding the compound. |
| Compound Degradation | 1. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Store the stock solution and solid compound as recommended on the datasheet (e.g., at -20°C or -80°C, protected from light). |
| Assay-Specific Problems | 1. Incorrect Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Assay Timing: The incubation time with this compound may be too short to observe a phenotypic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Cell Line Resistance: The chosen cell line may not have an active TKA pathway or may possess resistance mechanisms. |
| Target Not Expressed or Active | 1. Confirm TKA expression and baseline phosphorylation of its downstream target, Substrate Beta (SB), in your cell line via Western Blot. 2. If the target is not active, this cell line is not a suitable model for testing this compound's efficacy. |
Question: We are seeing significant cytotoxicity in our control (vehicle-treated) cells. What could be causing this?
Answer:
Vehicle-induced cytotoxicity can confound results and should be addressed. The most common cause is the final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
Summary of Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| High Vehicle Concentration | 1. Ensure the final concentration of the vehicle (e.g., DMSO) in the culture media is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). 2. Run a vehicle-only dose-response curve to determine the toxicity threshold in your specific cell line. |
| Media Evaporation | 1. Use sterile, deionized water in the outer wells of the plate to minimize evaporation from the experimental wells, especially during long incubation times. |
| Contamination | 1. Ensure aseptic techniques are followed during the experiment. 2. Regularly test cell lines for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its hydrochloride salt form, SSD114 is expected to have better solubility in polar solvents. We recommend preparing a high-concentration stock solution in DMSO. For final dilutions into aqueous cell culture media, ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
Q2: How should I store this compound?
A2: The solid form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: My dose-response curve is not sigmoidal. What could be the reason?
A3: A non-sigmoidal dose-response curve can indicate several things. If the curve is flat, it suggests a lack of efficacy (see troubleshooting guide above). If you observe a U-shaped curve, it could indicate off-target effects at higher concentrations or compound precipitation. It is crucial to check the solubility of this compound at the highest concentrations tested.
Q4: How can I confirm that this compound is inhibiting the TKA pathway in my cells?
A4: The most direct method is to perform a Western Blot to assess the phosphorylation status of the TKA target, Substrate Beta (SB). A dose-dependent decrease in phosphorylated SB (p-SB) upon treatment with this compound would confirm target engagement.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-SB and Total SB
-
Cell Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p-SB overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess total SB and a loading control (e.g., GAPDH), strip the membrane and re-probe with the respective primary antibodies.
Visualizations
Caption: Hypothetical signaling pathway of Tyrosine Kinase Alpha (TKA).
Caption: Experimental workflow for troubleshooting low potency.
Caption: Logical relationship of potential causes for lack of effect.
Controlling for Vehicle Effects When Using SSD114 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper use of SSD114 hydrochloride, a positive allosteric modulator (PAM) of the GABA-B receptor. A critical aspect of experimenting with hydrophobic compounds like this compound is understanding and controlling for the effects of the vehicle used to dissolve and administer the compound. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control necessary when using this compound?
A vehicle is the solvent or substance used to dissolve and deliver a compound, in this case, this compound. A vehicle control group in an experiment receives the vehicle alone, without the active compound. This is crucial because the vehicle itself can have biological effects that could be mistaken for the effects of this compound. By comparing the results from the vehicle control group to the group treated with this compound, researchers can confidently attribute any observed effects to the compound itself.
Q2: What is the recommended vehicle for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, DMSO is a common and effective vehicle. For in vivo studies, a multi-component vehicle may be necessary to ensure solubility and bioavailability while minimizing toxicity. A typical in vivo vehicle for hydrophobic compounds might consist of DMSO as the primary solvent, with further dilution in agents like polyethylene (B3416737) glycol (PEG) and saline or water.
Q3: What is the maximum recommended concentration of DMSO for in vitro and in vivo experiments?
High concentrations of DMSO can be toxic to cells and organisms. For in vitro cell culture experiments, it is best practice to keep the final concentration of DMSO at or below 0.5%, and almost always below 1%. For in vivo studies, the total dose and concentration of DMSO should be minimized and carefully calculated based on the administration route and animal model. It is crucial to conduct preliminary toxicity studies with the vehicle alone to determine the maximum tolerated dose.
Q4: My vehicle control group is showing a significant biological effect. What should I do?
If your vehicle control group shows a significant effect, it indicates that the vehicle itself is influencing your experimental outcome. Here are some troubleshooting steps:
-
Lower the Vehicle Concentration: The most straightforward approach is to reduce the final concentration of the vehicle in your experiment.
-
Test Alternative Vehicles: If reducing the concentration is not feasible due to the solubility of this compound, consider testing alternative, less biologically active vehicles.
-
Data Normalization: If a small, consistent vehicle effect is observed, you can normalize the data by subtracting the response of the vehicle control from the responses of the experimental groups. However, this should be done with caution and is not a substitute for minimizing vehicle effects.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and its vehicle.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Media/Saline | The compound is coming out of solution upon dilution from the DMSO stock. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. 2. Prepare fresh dilutions immediately before use. 3. Consider using a vehicle with co-solvents like PEG for in vivo studies to improve solubility. |
| High Cell Death in Vehicle Control (in vitro) | The concentration of DMSO is too high, leading to cytotoxicity. | 1. Perform a dose-response curve with DMSO alone to determine the highest non-toxic concentration for your specific cell line. 2. Reduce the final DMSO concentration in your experiments to well below the toxic threshold (ideally ≤0.5%). |
| Adverse Effects in Vehicle Control Animals (in vivo) | The vehicle formulation is causing toxicity (e.g., irritation, sedation, weight loss). | 1. Conduct a tolerability study with the vehicle alone to identify a non-toxic dose and administration volume. 2. Consider alternative routes of administration that may be less irritating. 3. Reformulate the vehicle to reduce the concentration of potentially toxic components like DMSO. |
| Inconsistent Results Between Experiments | Variability in vehicle preparation or administration. | 1. Standardize the protocol for preparing the this compound solution and the vehicle control. 2. Ensure accurate and consistent pipetting and administration techniques. 3. Prepare a fresh stock of this compound and vehicle for each experiment. |
Experimental Protocols and Data
In Vitro Potentiation of GABA-stimulated [35S]GTPγS Binding
This experiment assesses the ability of SSD114 to enhance the binding of [35S]GTPγS to G-protein coupled GABA-B receptors in the presence of GABA.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Drug Preparation: Dissolve this compound in 100% DMSO to create a stock solution. Further dilute in assay buffer to achieve final desired concentrations. The final DMSO concentration in the assay should be kept constant across all conditions.
-
Assay: Incubate the cortical membranes with [35S]GTPγS, GDP, varying concentrations of GABA, and either vehicle (DMSO) or SSD114.
-
Measurement: Measure the amount of bound [35S]GTPγS using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC50 values for GABA in the presence and absence of SSD114.
Quantitative Data:
The following table summarizes the effect of SSD114 on the potency of GABA in stimulating [35S]GTPγS binding.[1]
| SSD114 Concentration (µM) | GABA EC50 (µM) | Fold Shift in GABA Potency |
| 0 (Vehicle) | 35.8 ± 1.2 | 1.0 |
| 1 | 20.1 ± 1.1 | 1.8 |
| 3 | 12.5 ± 1.3 | 2.9 |
| 10 | 7.9 ± 1.2 | 4.5 |
In Vivo Potentiation of Baclofen-Induced Sedation
This experiment evaluates the ability of SSD114 to enhance the sedative effects of the GABA-B agonist, baclofen (B1667701), in mice.
Methodology:
-
Animal Model: Use male CD1 mice.
-
Drug Preparation: Prepare this compound in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle for such studies is a mixture of DMSO, Tween 80, and saline. The vehicle control group receives the same formulation without SSD114.
-
Administration: Administer the vehicle or SSD114 (e.g., 10 mg/kg, i.p.) 30 minutes prior to the administration of a sub-hypnotic dose of baclofen (e.g., 2 mg/kg, i.p.).
-
Measurement: Measure the duration of the loss of righting reflex (LORR), a measure of sedation/hypnosis.
-
Data Analysis: Compare the duration of LORR between the vehicle + baclofen group and the SSD114 + baclofen group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
GABA-B Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABA-B receptor.
Experimental Workflow for In Vitro Studies
Caption: General workflow for an in vitro experiment with SSD114.
Logical Flow for Troubleshooting Vehicle Effects
Caption: Decision-making flow for addressing vehicle effects.
References
Best practices for storing and handling SSD114 hydrochloride powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling SSD114 hydrochloride powder. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] As a PAM, it does not activate the GABA-B receptor directly but enhances the effect of the endogenous agonist, gamma-aminobutyric acid (GABA). This potentiation of GABAergic signaling can be utilized in various research applications to study the effects of modulating inhibitory neurotransmission.
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term stability, this compound powder should be stored at 4°C in a tightly sealed container, protected from moisture.[3]
Q3: How should I store this compound once it is dissolved in a solvent?
A3: Stock solutions of this compound should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
For both temperatures, it is crucial that the solution is in a tightly sealed container to prevent evaporation and away from moisture.[3] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should be worn when handling this compound powder?
A4: When handling this compound powder, it is important to use appropriate personal protective equipment to avoid inhalation, and contact with skin and eyes. Recommended PPE includes:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing
-
A suitable respirator[3]
Work should be conducted in a well-ventilated area, preferably in a fume hood.[3]
Data Presentation
The following table summarizes the in vitro effects of this compound on GABA-B receptor activity.
| Parameter | Condition | Result |
| GABA EC50 | In the presence of 15 µM this compound | Decreased by 2-fold |
| In the presence of 30 µM this compound | Decreased by 2.5-fold | |
| GABA Emax | In the presence of 30 µM this compound | Potentiated to 161 ± 5.09% over basal value |
| [35S]GTPγS Stimulation | In the presence of 10 µM GABA and 25 µM this compound | Increased to ~170% above basal levels |
Experimental Protocols
In Vitro: [35S]GTPγS Binding Assay
This protocol is a general guideline for assessing the potency and efficacy of this compound as a GABA-B PAM.
Materials:
-
Cell membranes expressing GABA-B receptors
-
This compound
-
GABA
-
[35S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Unlabeled GTPγS
-
Scintillation vials and fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing GABA-B receptors according to standard laboratory protocols.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Cell membranes (e.g., 10-20 µg of protein)
-
Assay buffer
-
GDP (e.g., 10 µM)
-
Varying concentrations of this compound or vehicle control.
-
Varying concentrations of GABA or vehicle control.
-
-
Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C.
-
Initiate Binding: Add [35S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of unlabeled GTPγS (e.g., 10 µM). Subtract non-specific binding from all measurements. Plot the specific binding against the concentration of GABA in the presence and absence of this compound to determine changes in EC50 and Emax.
In Vivo: Potentiation of Baclofen-Induced Loss of Righting Reflex (LORR) in Mice
This protocol is a representative method to assess the in vivo efficacy of this compound.
Materials:
-
Male ddY mice (or other suitable strain)
-
This compound
-
Vehicle solution (e.g., saline with a solubilizing agent if necessary)
-
Injection supplies (syringes, needles)
-
Testing arena
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing and testing environment for at least one week prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and baclofen in the appropriate vehicle on the day of the experiment.
-
Administration:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the mice.
-
After a predetermined time (e.g., 30 minutes), administer a sub-threshold dose of baclofen (a dose that does not typically induce LORR on its own).
-
-
LORR Assessment:
-
At set intervals after baclofen administration, place each mouse gently on its back in the testing arena.
-
The loss of righting reflex is defined as the inability of the mouse to right itself (return to a prone position) within a specified time (e.g., 30-60 seconds).
-
Record the onset of LORR (time from baclofen administration to the first instance of LORR) and the duration of LORR (total time the mouse is unable to right itself).
-
-
Data Analysis: Compare the onset and duration of LORR between the group that received this compound and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA). A significant decrease in the onset and/or a significant increase in the duration of LORR in the this compound group indicates potentiation of the baclofen effect.[1][2]
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in my aqueous buffer.
-
Question: I am having trouble dissolving this compound in my physiological buffer (e.g., PBS) for my in vitro experiments. What can I do?
-
Answer: Hydrochloride salts of organic compounds can sometimes precipitate in buffers with high salt concentrations, such as PBS, due to the "common ion effect". Also, the pH of the buffer can affect solubility.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the this compound powder in an organic solvent such as DMSO to create a high-concentration stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution into your pre-warmed physiological buffer. It is crucial to add the stock solution to the buffer, not the other way around, while vortexing to ensure proper mixing.
-
Control for Solvent Effects: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.
-
pH Adjustment: If solubility is still an issue, you can try to slightly lower the pH of your buffer, as hydrochloride salts are often more soluble in acidic conditions. However, be mindful of how this pH change might affect your experimental system.
-
-
Issue 2: Inconsistent results in my in vitro assay.
-
Question: I am observing high variability between replicates in my [35S]GTPγS binding assay with this compound. What are the potential causes and how can I improve reproducibility?
-
Answer: Inconsistent results in in vitro assays can arise from several factors, including reagent stability, assay conditions, and technical execution.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that your reagents, especially the [35S]GTPγS and the agonist (GABA), have not degraded. Use fresh stocks and store them properly.
-
Optimize Assay Conditions: Systematically titrate the concentrations of key reagents like GDP, Mg²⁺, and NaCl to find the optimal signal-to-noise ratio. Also, optimize the amount of membrane protein per well and the incubation time and temperature.
-
Pipetting Technique: Ensure your pipettes are calibrated and that you are using them correctly to minimize volume errors. For critical steps, consider using a multi-channel pipette for consistency.
-
Non-specific Binding: Include a control for non-specific binding by adding a high concentration of unlabeled GTPγS. If non-specific binding is high, ensure your washing steps in the filtration assay are adequate.
-
Check for Partial Agonism: The compound itself might be a partial agonist. Compare its maximal response to that of a known full agonist to determine its relative efficacy.
-
-
Visualizations
References
Validation & Comparative
Validating the Selectivity of SSD114 Hydrochloride for GABA B Receptors: A Comparative Guide
In the landscape of neuroscience research and drug development, the selective modulation of neurotransmitter receptors is paramount for achieving targeted therapeutic effects while minimizing off-target interactions. This guide provides a comparative analysis of SSD114 hydrochloride, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA B ) receptor, against other known GABA B receptor modulators. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document serves as a resource for researchers and scientists in the field.
Introduction to this compound and GABA B Receptor Modulation
This compound has been identified as a new chemical entity that positively modulates the GABA B receptor.[1][2][3][4] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, GABA.[5][6][7] This mechanism offers the potential for a more nuanced modulation of GABAergic signaling, potentially reducing the side effects associated with direct agonists, such as sedation and tolerance.[5][6][8]
The GABA B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability.[6][9] Its activation leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in a slow and prolonged inhibitory postsynaptic potential.[9]
Comparative Analysis of GABA B Receptor Modulators
To objectively assess the selectivity and potency of this compound, its pharmacological profile is compared with other well-characterized GABA B receptor modulators. These include GS39783 and rac-BHFF as fellow PAMs, and CGP55845 as a potent and selective antagonist.[10]
| Compound | Type | Mechanism of Action | Potency (EC50/IC50) | Selectivity Notes |
| This compound | Positive Allosteric Modulator (PAM) | Potentiates GABA-stimulated [ 35 S]GTPγS binding.[1][2][3] | EC50 in the low micromolar range for potentiating GABA-stimulated [ 35 S]GTPγS binding.[1] | Fails to potentiate agonist-induced [ 35 S]GTPγS binding at cannabinoid, opioid, and dopamine (B1211576) receptors, indicating selectivity for GABA B receptors.[1] |
| GS39783 | Positive Allosteric Modulator (PAM) | Potentiates the effects of GABA on [ 35 S]GTPγS binding at recombinant and native GABA B receptors.[10] | EC50 = 2.1 µM (recombinant), 3.1 µM (native) for potentiating GABA-stimulated [ 35 S]GTPγS binding.[10] | Demonstrates anxiolytic-like activity without the side effects associated with baclofen (B1667701) or benzodiazepines.[10] |
| rac-BHFF | Positive Allosteric Modulator (PAM) | Increases the potency and efficacy of GABA at GABA B receptors. | Potently enhances GABA activity (>15-fold increase in potency). | Exhibits anxiolytic activity in vivo and is orally active. |
| CGP55845 Hydrochloride | Antagonist | Potent and selective competitive antagonist at the GABA B receptor.[11] | IC50 = 5 nM. | Prevents agonist binding and inhibits GABA and glutamate (B1630785) release. |
Experimental Methodologies
The validation of this compound's selectivity relies on robust in vitro assays. A cornerstone of this characterization is the [ 35 S]GTPγS binding assay, which measures the functional activation of G-protein coupled receptors.
[ 35 S]GTPγS Binding Assay Protocol
This assay quantifies the binding of the non-hydrolyzable GTP analog, [ 35 S]GTPγS, to G-proteins upon receptor activation. An increase in [ 35 S]GTPγS binding indicates receptor agonism or positive allosteric modulation in the presence of an agonist.
Materials:
-
Rat cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl 2 , 1 mM EDTA, pH 7.4
-
Guanosine diphosphate (B83284) (GDP)
-
γ-aminobutyric acid (GABA)
-
This compound and other test compounds
-
[ 35 S]GTPγS (specific activity ~1250 Ci/mmol)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer and centrifuged. The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Assay Reaction: The reaction mixture is prepared in a 96-well plate and includes rat cortical membranes, GDP, varying concentrations of GABA, and the test compound (e.g., this compound).
-
Initiation of Binding: The binding reaction is initiated by the addition of [ 35 S]GTPγS.
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow for [ 35 S]GTPγS binding to the activated G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [ 35 S]GTPγS from the unbound nucleotide.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Data are then plotted and analyzed using non-linear regression to determine EC 50 or IC 50 values.
To assess selectivity, this assay is repeated using agonists for other GPCRs (e.g., cannabinoid, opioid, dopamine receptors) in place of GABA to determine if this compound potentiates their activity.[1]
Visualizing Molecular Pathways and Experimental Design
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: GABA B Receptor Signaling Pathway.
Caption: [ 35 S]GTPγS Binding Assay Workflow.
Conclusion
The available in vitro data strongly support the characterization of this compound as a selective positive allosteric modulator of the GABA B receptor.[1] Its ability to potentiate GABA-mediated signaling without directly activating the receptor, coupled with its lack of activity at other tested GPCRs, highlights its potential as a refined pharmacological tool and a lead compound for therapeutic development.[1] Further studies are warranted to explore its in vivo efficacy and safety profile. This comparative guide provides a foundational understanding of this compound's selectivity, offering researchers a valuable resource for their ongoing investigations into GABA B receptor pharmacology.
References
- 1. In vitro and in vivo pharmacological characterization of SSD114, a novel GABAB positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 2319790-02-6 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GABA Receptor Agonist | MCE [medchemexpress.cn]
- 5. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 8. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of SSD114 hydrochloride to other GABAB PAMs
A Comparative Efficacy Analysis of SSD114 Hydrochloride and Other GABA-B Positive Allosteric Modulators
This guide provides a detailed comparison of the efficacy of this compound with other prominent GABA-B receptor positive allosteric modulators (PAMs), including GS39783 and rac-BHFF. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their in vitro and in vivo pharmacological profiles supported by experimental data.
Introduction to GABA-B Positive Allosteric Modulators
The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction.[1] Positive allosteric modulators (PAMs) of the GABA-B receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous agonist, GABA, without directly activating the receptor themselves. This mechanism is believed to offer a more nuanced modulation of GABA-B receptor signaling with a potentially improved side-effect profile compared to direct agonists. This guide focuses on this compound, a novel GABA-B PAM, and compares its efficacy with other well-characterized PAMs.
In Vitro Efficacy Comparison
The in vitro efficacy of GABA-B PAMs is typically assessed by their ability to potentiate GABA-induced responses in cellular assays. Key parameters for comparison include the half-maximal effective concentration (EC₅₀), which indicates potency, and the maximum potentiation of the GABA response (Eₘₐₓ), which reflects efficacy.
| Compound | Assay Type | Key Findings | Reference |
| This compound | [³⁵S]GTPγS Binding | In the presence of 10 µM GABA, 25 µM this compound significantly increased [³⁵S]GTPγS binding to approximately 170% above basal levels. At 15 µM and 30 µM, it shifted the GABA concentration-response curve to the left, decreasing the EC₅₀ for GABA by 2- and 2.5-fold, respectively. At 30 µM, the maximal stimulation (Eₘₐₓ) was potentiated to 161±5.09% over the basal value. EC₅₀ values for this compound were in the low micromolar range in the presence of fixed GABA concentrations.[2] | |
| rac-BHFF | Not Specified | Increases the potency of GABA by >15-fold and the efficacy of GABA by >149%. | |
| GS39783 | [³⁵S]GTPγS Binding | Potentiates GABA-induced stimulation of [³⁵S]GTPγS binding. | [3] |
It is important to note that the data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of GABA-B PAMs. These studies often focus on animal models of anxiety, depression, and other CNS disorders.
-
This compound: In vivo studies have shown that this compound is effective in potentiating baclofen-induced sedation and hypnosis in mice, demonstrating its ability to modulate GABA-B receptor activity in a whole-animal system.
-
rac-BHFF: This compound has demonstrated anxiolytic activity in in vivo models.
-
GS39783: GS39783 has shown anxiolytic-like effects in various rodent models of anxiety.[4]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for the discovery and characterization of GABA-B PAMs.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for GABA-B PAMs.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA-B receptor (e.g., CHO-K1 cells) or from native tissue (e.g., rat cerebral cortex).
-
Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the PAM (e.g., this compound) in the presence of a fixed concentration of GABA.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for a defined period at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values.
Calcium Mobilization Assay
This assay is a high-throughput method to screen for compounds that modulate GPCR activity by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate cells expressing the GABA-B receptor (e.g., HEK293 cells) in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye leakage.
-
Compound Addition: Add varying concentrations of the PAM to the wells.
-
Agonist Stimulation: Add a fixed concentration of GABA to stimulate the receptor.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Analyze the fluorescence data to determine the potency and efficacy of the PAM in modulating the GABA-induced calcium response.
Conclusion
This compound is a novel GABA-B PAM with demonstrated in vitro and in vivo activity. While direct comparative studies are limited, the available data suggests that this compound effectively potentiates GABA-B receptor function, similar to other well-characterized PAMs like rac-BHFF and GS39783. The distinct chemical structure of this compound may offer a unique pharmacological profile, warranting further investigation for its therapeutic potential in treating CNS disorders. The experimental protocols and workflows described provide a framework for the continued evaluation and comparison of this and other GABA-B PAMs.
References
- 1. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of SSD114, a novel GABAB positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and optimization of new GS39783 analogues as positive allosteric modulators of GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of SSD114 Hydrochloride and Baclofen: A New Horizon in GABA-B Receptor Modulation
For researchers and professionals in drug development, the quest for more precise and effective therapeutics is unending. In the realm of GABA-B receptor modulation, the established agonist baclofen (B1667701) has long been a cornerstone for treating conditions like spasticity and alcohol use disorder. However, the emergence of positive allosteric modulators (PAMs), such as SSD114 hydrochloride, presents a novel approach with the potential for a more refined pharmacological profile. This guide provides a comprehensive, data-driven comparison of this compound and baclofen, offering insights into their distinct mechanisms and potential therapeutic implications.
At a Glance: Key Pharmacological Distinctions
| Parameter | This compound | Baclofen | Reference |
| Mechanism of Action | GABA-B Receptor Positive Allosteric Modulator (PAM) | GABA-B Receptor Agonist | [1] |
| Direct Receptor Activation | No intrinsic activity; potentiates the effect of GABA | Directly activates GABA-B receptors | [2][3] |
| Effect on GABA Potency | Increases the potency of GABA | - | [1] |
| Effect on GABA Efficacy | Does not increase the maximal efficacy of GABA | - | [1] |
| In Vivo Effect (alone) | No effect on sedation/hypnosis in mice when administered alone | Induces sedation/hypnosis in mice | [1] |
| In Vivo Effect (in combination) | Potentiates baclofen-induced sedation/hypnosis in mice | - | [1] |
| Selectivity | Selective for GABA-B receptors; does not potentiate cannabinoid, opioid, or dopamine (B1211576) receptor agonists | Primarily a GABA-B receptor agonist | [1][4][5] |
Deciphering the Mechanisms: Agonism vs. Allosteric Modulation
The fundamental difference between baclofen and this compound lies in their interaction with the GABA-B receptor. Baclofen, as a direct agonist, mimics the action of the endogenous neurotransmitter GABA, binding to the same site and activating the receptor to produce an inhibitory effect.[2][3] This direct action, while effective, can sometimes lead to off-target effects and a narrow therapeutic window due to widespread receptor activation.
This compound, in contrast, operates as a PAM. It binds to a different site on the GABA-B receptor, known as an allosteric site.[1] This binding event does not activate the receptor on its own but rather enhances the receptor's response to the natural ligand, GABA.[1] This modulatory role offers a more subtle and potentially safer approach to enhancing GABAergic tone, as the effect of SSD114 is dependent on the presence of endogenous GABA.
In Vitro Functional Activity: A Quantitative Look
Experimental data from a [³⁵S]GTPγS binding assay highlights the distinct functional profiles of this compound and baclofen. This assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a quantitative measure of receptor activation.
| Compound | Assay | Endpoint | Result | Reference |
| This compound | [³⁵S]GTPγS binding in rat cortical membranes | Potentiation of GABA-stimulated binding | EC₅₀ in the low micromolar range (in the presence of 1, 10, and 20µM GABA) | [1] |
| This compound | [³⁵S]GTPγS binding in rat cortical membranes | Intrinsic Activity | No effect when used alone | [1] |
| Baclofen | [³⁵S]GTPγS binding in rat cortical membranes | Direct stimulation of binding | Agonist activity | [1] |
These results clearly demonstrate that this compound's activity is contingent on the presence of GABA, where it enhances GABA's ability to activate the receptor. Baclofen, on the other hand, directly stimulates receptor activity irrespective of endogenous GABA levels.
Experimental Protocols: A Guide for Replication
To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.
[³⁵S]GTPγS Binding Assay
This assay is crucial for determining the functional activity of compounds at G-protein coupled receptors like the GABA-B receptor.
Objective: To measure the ability of this compound to potentiate GABA-stimulated [³⁵S]GTPγS binding and to assess the direct agonist activity of baclofen.
Methodology:
-
Membrane Preparation: Rat cortical membranes are prepared and stored at -80°C.
-
Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS, GDP, and varying concentrations of the test compounds (this compound, baclofen, and/or GABA).
-
Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed to determine EC₅₀ values for potentiation (for SSD114) and direct activation (for baclofen).
In Vivo Differentiation: Sedation and Hypnosis Model
Animal models provide valuable insights into the physiological effects of these compounds. A study in mice investigating sedation and hypnosis further distinguishes the in vivo profiles of this compound and baclofen.
Key Findings:
-
This compound (alone): Did not induce sedation or hypnosis.[1]
-
Baclofen (alone): Induced a dose-dependent sedative and hypnotic effect.
-
This compound + Baclofen: this compound significantly potentiated the sedative and hypnotic effects of baclofen.[1]
This in vivo evidence corroborates the in vitro findings, suggesting that this compound's effects are modulatory and may offer a way to enhance the therapeutic effects of GABA-B agonists like baclofen while potentially allowing for lower, better-tolerated doses of the agonist.
Conclusion: A New Paradigm in GABA-B Receptor Therapeutics
The comparative analysis of this compound and baclofen illuminates a critical divergence in their pharmacological approaches to modulating the GABA-B receptor system. Baclofen's direct agonism provides a powerful but potentially blunt instrument for increasing GABAergic inhibition. In contrast, this compound's role as a positive allosteric modulator represents a more nuanced strategy, amplifying the endogenous signaling of GABA.
This distinction has profound implications for drug development. The PAM approach embodied by this compound could lead to therapies with an improved safety profile, as its action is spatially and temporally linked to natural GABA release. This may translate to a reduced risk of side effects commonly associated with direct agonists, such as sedation and muscle weakness. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the therapeutic potential of this promising new class of GABA-B receptor modulators.
References
- 1. In vitro and in vivo pharmacological characterization of SSD114, a novel GABAB positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 3. Baclofen - Wikipedia [en.wikipedia.org]
- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Baclofen used for? [synapse.patsnap.com]
Comparative Analysis of CHS-114: A Novel Anti-CCR8 Antibody for Cancer Immunotherapy
A Guide for Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: SSD114 Hydrochloride
An initial search for "this compound" identified it as a novel GABAB receptor positive allosteric modulator. Currently, there is a lack of publicly available data on the effects of this compound in different cancer cell lines. The primary research on this compound has focused on its role in modulating GABAergic neurotransmission.
Given the context of the request for a comparison guide for cancer researchers, it is likely that the intended subject was CHS-114 , a clinical-stage anti-CCR8 monoclonal antibody. This guide will focus on the available data for CHS-114.
Introduction to CHS-114
CHS-114 is a humanized, afucosylated IgG1 monoclonal antibody that targets C-C chemokine receptor 8 (CCR8).[1][2] CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[2] By selectively binding to CCR8, CHS-114 is designed to deplete these immunosuppressive Tregs within the tumor microenvironment (TME), thereby enhancing the body's own anti-cancer immune response.[1][3] CHS-114 is currently being evaluated in clinical trials as a monotherapy and in combination with the anti-PD-1 antibody, toripalimab, for the treatment of advanced solid tumors.[4]
Mechanism of Action
CHS-114 exerts its anti-tumor effect through the depletion of CCR8-expressing Tregs in the TME. This is primarily achieved through Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[4][5] The depletion of Tregs leads to a more favorable immune microenvironment, characterized by an increased infiltration and activation of cytotoxic CD8+ T cells that can then effectively target and kill cancer cells.[6][7]
In contrast, toripalimab is a programmed death receptor-1 (PD-1) blocking antibody.[8][9] It binds to the PD-1 receptor on T cells, preventing its interaction with ligands PD-L1 and PD-L2, which are often overexpressed on cancer cells.[9][10] This blockade removes the "brakes" on the T cells, restoring their ability to recognize and attack tumor cells.[8][11] The combination of CHS-114 and toripalimab therefore targets two distinct but complementary immunosuppressive mechanisms within the TME.
Comparative Performance Data
The following tables summarize the key findings from preclinical and clinical studies of CHS-114, both as a monotherapy and in combination with toripalimab. The data is primarily from studies in humanized mouse models and the Phase 1 clinical trial (NCT05635643) in patients with advanced solid tumors, including head and neck squamous cell carcinoma (HNSCC).[1][7]
Table 1: Preclinical Efficacy of CHS-114
| Model System | Treatment Group | Key Findings | Reference |
| Dissociated HNSCC tumors | CHS-114 | - Activates NK cells- Induces cytotoxicity against tumor-infiltrating Tregs | [2] |
| Humanized mice (MC38 tumor model) | CHS-114 | - Significant antitumor activity- Decreased intratumoral Tregs- Increased immune cell infiltration | [1] |
| Humanized mice | CHS-114 | - Depletes human CCR8+ Tregs in vivo- Expansion of CD8+ T cells- Activation of murine myeloid cells | [2] |
| In vitro human PBMCs | CHS-114 + toripalimab | - Stronger immune activation than either single agent | [1] |
Table 2: Clinical Performance of CHS-114 in Advanced Solid Tumors (Phase 1, NCT05635643)
| Treatment Arm | Patient Population | Key Efficacy & Pharmacodynamic Endpoints | Reference |
| CHS-114 Monotherapy | Advanced Solid Tumors (HNSCC expansion) | - Depletion of peripheral blood CCR8+ Tregs at all dose levels- In on-treatment tumor biopsies: CCR8+ Treg depletion and increased CD8+ T cell infiltration | [7] |
| CHS-114 + Toripalimab | Advanced Solid Tumors (HNSCC) | - One confirmed partial response (PR) in a heavily pre-treated patient | [7] |
Experimental Protocols
Detailed experimental protocols are outlined in the respective clinical trial documentation and publications. Below is a summary of the key methodologies employed in the evaluation of CHS-114.
1. Preclinical In Vitro and In Vivo Studies
-
Cell Lines and Animal Models: Preclinical studies utilized dissociated primary human tumor samples (e.g., HNSCC) and humanized mouse models engrafted with human immune cells and tumors (e.g., MC38 colorectal adenocarcinoma).[1][2]
-
Flow Cytometry: Used to characterize the expression of CCR8 on different immune cell subsets and to quantify the depletion of CCR8+ Tregs in peripheral blood and tumor tissue following treatment.[2]
-
Immunofluorescence (mIF): Employed to visualize and quantify the infiltration of various immune cells, including CD8+ T cells and Tregs, within the tumor microenvironment of patient biopsies.[12]
-
ADCC/ADCP Assays: In vitro assays were performed to confirm the mechanism of action of CHS-114 in mediating the killing of CCR8+ target cells by immune effector cells like NK cells and macrophages.[4][5]
2. Phase 1 Clinical Trial (NCT05635643)
-
Study Design: An open-label, dose-escalation and expansion study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of CHS-114 as a monotherapy and in combination with toripalimab.[13]
-
Patient Population: Patients with advanced solid tumors who have progressed on standard therapies. The expansion cohort focused on patients with recurrent/metastatic HNSCC.[7]
-
Treatment Administration: CHS-114 is administered intravenously. In the combination arm, it is given with toripalimab.[1]
-
Sample Collection: Paired tumor biopsies (pre- and on-treatment) and peripheral blood samples were collected to assess pharmacodynamic markers of activity.[7]
-
Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.[6]
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Mechanism of action of CHS-114 and Toripalimab.
Experimental Workflow
Caption: Phase 1 Clinical Trial Workflow for CHS-114.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. coherus.com [coherus.com]
- 3. Coherus Reveals Initial Findings from Phase I Dose-escalation Trial of its CCR8-targeting Antibody, CHS-114 [synapse.patsnap.com]
- 4. Coherus Oncology | Coherus to Present Data from a Phase 1 Dose Expansion Study of CHS-114, a Cytolytic Antibody Targeting Chemokine Receptor 8 (CCR8), at the 2025 American Association for Cancer Research (AACR) Annual Meeting [investors.coherus.com]
- 5. biospace.com [biospace.com]
- 6. Coherus Presents Promising Early Clinical Data from Phase 1 [globenewswire.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Toripalimab? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. oncodaily.com [oncodaily.com]
- 11. What is the mechanism of action of Toripalimab? [synapse.patsnap.com]
- 12. coherus.com [coherus.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Independent Replication of Published Findings on SSD114 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SSD114 hydrochloride, a novel GABAB receptor positive allosteric modulator (PAM), with other relevant alternatives. The information herein is based on the primary findings published in the European Journal of Pharmacology by Porcu et al. in 2016, which identified and characterized this compound. This guide summarizes key quantitative data, presents detailed experimental protocols for replication, and visualizes associated signaling pathways and workflows to facilitate independent scientific verification and further investigation.
Executive Summary
This compound has been identified as a positive allosteric modulator of the GABAB receptor.[1] It enhances the potency of the endogenous ligand, GABA, without demonstrating intrinsic agonistic activity. This mechanism of action is distinct from direct agonists like baclofen (B1667701) and is shared by other investigational PAMs such as ADX71441 and GS39783. This guide presents a comparative analysis of the in vitro and in vivo pharmacological profiles of this compound against these alternatives, focusing on potency, efficacy, and experimental outcomes. The primary target of this compound has been clarified to be the GABAB receptor, correcting initial conflicting information from public bioassay databases.
Comparative Analysis of this compound and Alternatives
The following tables summarize the key quantitative data from published findings on this compound and selected alternative GABAB receptor positive allosteric modulators.
Table 1: In Vitro Potency and Efficacy of GABAB Receptor PAMs
| Compound | Assay Type | Key Parameter | Value | Publication |
| This compound | [35S]GTPγS Binding (Rat Cortical Membranes) | EC50 (in the presence of 10 µM GABA) | ~5 µM | Porcu et al., 2016[1] |
| This compound | BRET (CHO cells expressing GABAB receptors) | Potentiation of GABA-induced inhibition of adenylyl cyclase | Demonstrated | Porcu et al., 2016[1] |
| ADX71441 | Not specified in provided search results | Not specified | Not specified | |
| GS39783 | [35S]GTPγS Binding | EC50 | Micromolar range | Not specified in provided search results |
Table 2: In Vivo Effects of GABAB Receptor PAMs
| Compound | Animal Model | Experiment | Key Finding | Publication |
| This compound | Mouse | Potentiation of baclofen-induced sedation/hypnosis | Significantly potentiated the effects of baclofen | Porcu et al., 2016[1] |
| ADX71441 | Rodent models of overactive bladder | Cystometry | Increased bladder capacity and reduced micturition frequency | Not specified in provided search results |
Experimental Protocols
Detailed methodologies are crucial for the independent replication of scientific findings. The following protocols are based on the descriptions provided in the primary publication for this compound.
In Vitro Experiments
1. [35S]GTPγS Binding Assay: This assay measures the activation of G-protein coupled receptors.
-
Tissue Preparation: Rat cortical membranes are prepared and homogenized in a Tris-HCl buffer.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, GABA, and varying concentrations of this compound.
-
Detection: The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed to determine the EC50 of the compound in the presence of a fixed concentration of GABA.
2. Bioluminescence Resonance Energy Transfer (BRET) Assay: This assay is used to monitor protein-protein interactions, in this case, the G-protein activation downstream of the GABAB receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing GABAB receptors are used.
-
Transfection: Cells are transfected with constructs for a BRET sensor that measures cAMP levels, an indicator of adenylyl cyclase activity.
-
Assay Performance: Cells are treated with GABA and varying concentrations of this compound.
-
Measurement: BRET signal is measured to determine the effect of the compound on GABA-mediated inhibition of adenylyl cyclase.
In Vivo Experiments
1. Potentiation of Baclofen-Induced Sedation/Hypnosis in Mice: This experiment assesses the ability of this compound to enhance the sedative effects of a known GABAB receptor agonist.
-
Animals: Male mice are used for the study.
-
Drug Administration: Mice are pre-treated with either vehicle or this compound at various doses, followed by an injection of baclofen.
-
Observation: The onset and duration of the loss of righting reflex (a measure of sedation/hypnosis) are recorded.
-
Statistical Analysis: Data are analyzed to determine if this compound significantly potentiates the effects of baclofen.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: GABAB Receptor Signaling Pathway.
Caption: [35S]GTPγS Binding Assay Workflow.
Caption: In Vivo Sedation/Hypnosis Experiment Workflow.
References
Assessing the In Vivo Target Engagement of SSD114 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SSD114 hydrochloride has been shown to engage the GABAB receptor in vivo through indirect measures, specifically by potentiating the sedative effects of the GABAB agonist baclofen (B1667701). While this provides crucial proof-of-concept, a variety of advanced techniques offer more direct and quantitative assessment of target engagement in a physiological setting. This guide explores and compares these methods, providing detailed experimental protocols and available quantitative data to aid researchers in selecting the most appropriate assays for their drug development programs.
Data Presentation: Comparison of In Vivo Target Engagement Methodologies
The following tables summarize key quantitative data for this compound and alternative GABAB PAMs, assessed through various in vivo target engagement approaches.
Table 1: Potentiation of Baclofen-Induced Sedation/Hypnosis
| Compound | Species | Administration Route | Dose Range | Effect on Baclofen-Induced Sedation/Hypnosis | Reference |
| This compound | Mouse | i.p. | Not Specified | Potentiates baclofen-induced effects | [1] |
| CGP7930 | Mouse | i.p. | 10-170 mg/kg | Marked potentiation of baclofen (40 mg/kg, i.p.) and GHB (500 mg/kg, i.p.) induced hypnosis. | [2] |
| rac-BHFF | Mouse | Not Specified | Not Specified | Enhanced loss of righting induced by baclofen. | [3] |
Table 2: Direct and Indirect In Vivo Target Engagement Assays for GABAB PAMs
| Assay Type | Compound | Species | Key Findings | Reference |
| Biomarker (Growth Hormone) | ADX71441 | Rodent | Dose-dependent changes in plasma growth hormone concentrations, correlating with plasma levels of ADX71441. | [4] |
| Receptor Occupancy (PET) | AZD7325 & AZD6280 (GABAA modulators) | Human | Dose-dependent and saturable receptor occupancy. Ki,plasma of 15 and 440 nmol/l, respectively. | [5] |
| Behavioral (Anxiety Models) | ADX71441 | Mouse, Rat | Anxiolytic-like profile in marble burying and elevated plus maze tests (MED 3 mg/kg). | [6] |
| Behavioral (Anxiety Models) | GS39783 | Mouse | Anxiolytic-like activity without the side effects associated with baclofen. | [7] |
| Electrophysiology | CGP7930 & Fendiline | Rat | Enhanced baclofen-induced depression of dopamine (B1211576) neuron activity in the ventral tegmental area. | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Protocol 1: Potentiation of Baclofen-Induced Sedation/Hypnosis
This protocol is a common indirect method to assess the in vivo functional consequences of GABAB receptor modulation.
Objective: To determine if a GABAB PAM enhances the sedative/hypnotic effects of the GABAB agonist, baclofen.
Materials:
-
This compound or alternative PAM
-
Baclofen hydrochloride
-
Vehicle (e.g., saline, 1% carboxymethyl cellulose)
-
Male DBA mice (or other appropriate strain)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Prepare solutions of this compound (or alternative PAM) and baclofen in the appropriate vehicle.
-
Administer the test compound (this compound or alternative PAM) or vehicle via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of baclofen (e.g., 40 mg/kg, i.p.).
-
Immediately place each mouse in an individual observation chamber.
-
Record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex. The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.
-
Monitor animals until they have fully recovered.
Data Analysis:
-
Compare the duration of the loss of the righting reflex in the group receiving the PAM and baclofen to the group receiving vehicle and baclofen using an appropriate statistical test (e.g., t-test or ANOVA). A significant increase in the duration of hypnosis in the presence of the PAM indicates positive allosteric modulation.
Protocol 2: Ex Vivo Receptor Occupancy Assay
This method provides a quantitative measure of the percentage of target receptors bound by a drug at a given time point after administration.
Objective: To quantify the occupancy of GABAB receptors by this compound in the brain.
Materials:
-
This compound
-
Radioligand specific for the GABAB receptor (e.g., [3H]-CGP54626)
-
Vehicle
-
Rodents (rats or mice)
-
Cryostat
-
Microscope slides
-
Incubation buffers and wash solutions
-
Phosphor imaging system or scintillation counter
Procedure:
-
Administer this compound or vehicle to animals at various doses and time points.
-
At the desired time point, euthanize the animals and rapidly excise the brains.
-
Freeze the brains in isopentane (B150273) cooled with dry ice.
-
Section the brains into thin slices (e.g., 20 µm) using a cryostat and mount them on microscope slides.
-
Incubate the brain sections with a saturating concentration of the radioligand in a suitable buffer.
-
Wash the sections to remove unbound radioligand.
-
Dry the slides and expose them to a phosphor imaging plate or quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding by incubating a set of sections with the radioligand in the presence of a high concentration of a non-labeled competitor.
Data Analysis:
-
Quantify the specific binding of the radioligand in different brain regions.
-
Calculate the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in treated animals to that in vehicle-treated animals: % Occupancy = 100 * (1 - (Specific binding in treated / Specific binding in vehicle))
-
Generate a dose-occupancy curve to determine the ED50 for receptor occupancy.
Protocol 3: In Vivo NanoBRET Target Engagement Assay
This advanced technique allows for the real-time measurement of compound binding to a target protein in living animals.
Objective: To directly and quantitatively measure the engagement of this compound with the GABAB receptor in a living animal model.
Materials:
-
A cell line expressing the GABAB receptor tagged with NanoLuc luciferase.
-
A fluorescent ligand (tracer) that binds to the GABAB receptor.
-
This compound
-
In vivo imaging system capable of detecting bioluminescence and fluorescence.
-
Animal model (e.g., mouse with implanted bioluminescent cells).
Procedure:
-
Establish an animal model with localized expression of the NanoLuc-tagged GABAB receptor (e.g., via stereotactic injection of engineered cells into a specific brain region).
-
Administer the fluorescent tracer to the animal.
-
Administer this compound or vehicle.
-
Acquire bioluminescence and fluorescence images of the region of interest using the in vivo imaging system. The NanoLuc luciferase emits light, which, in close proximity, excites the fluorescent tracer, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Competition between this compound and the fluorescent tracer for binding to the receptor will result in a decrease in the BRET signal.
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Quantify the displacement of the tracer by this compound by measuring the reduction in the BRET signal.
-
Determine the dose-response relationship for target engagement in real-time.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: Potentiation of Baclofen-Induced Sedation
References
- 1. CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effectiveness of CGP7930, a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor-positive modulators: enhancement of GABAB receptor agonist effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addex therapeutics :: Addex Validates Potential Efficacy Biomarker for Phase 1 Trial of its GABA-B Positive Allosteric modulator, ADX71441 [addextherapeutics.com]
- 5. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The drug candidate, ADX71441, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity PMID: 27889489 | MCE [medchemexpress.cn]
- 7. GS 39783 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 8. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Negative Control Experiments for SSD114 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving SSD114 hydrochloride, a positive allosteric modulator (PAM) of the G-protein coupled GABA-B receptor. Robust negative controls are essential for validating the specificity of this compound's effects and ruling out off-target or confounding experimental artifacts.
Understanding the Mechanism of Action of this compound
This compound enhances the activity of the GABA-B receptor, the main inhibitory G-protein coupled receptor in the central nervous system. Activation of the GABA-B receptor by its endogenous ligand, GABA, is potentiated in the presence of this compound. This leads to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Furthermore, GABA-B receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Essential Negative Controls for this compound Experiments
To ensure the specific action of this compound on the GABA-B receptor is being observed, a panel of negative controls should be employed. These controls help to distinguish the compound's specific effects from non-specific, off-target, or experimental artifacts.
1. Vehicle Control:
-
Purpose: To control for the effects of the solvent used to dissolve this compound.
-
Description: The vehicle (e.g., DMSO, saline) is administered at the same concentration and volume as the this compound solution. This is the most fundamental control in any pharmacological experiment.
2. Inactive Analog Control:
-
Purpose: To control for effects related to the chemical structure of this compound that are independent of its GABA-B receptor modulating activity.
3. Negative Allosteric Modulator (NAM) Control:
-
Purpose: To demonstrate that the observed effects of this compound are due to positive modulation of the GABA-B receptor and can be reversed or blocked by a compound with the opposite effect at the same allosteric site.
-
Description: A GABA-B receptor NAM, such as COR758 or CLH304a, can be co-administered with this compound.[1][2] If the effects of this compound are specifically mediated through the GABA-B receptor's allosteric site, the NAM should antagonize these effects.
4. Orthosteric Antagonist Control:
-
Purpose: To confirm that the effects of this compound are dependent on the activation of the GABA-B receptor by its endogenous ligand, GABA.
-
Description: An orthosteric antagonist, such as CGP54626, which blocks the binding of GABA to the receptor, should be used. In the presence of an orthosteric antagonist, the potentiating effect of this compound should be diminished or abolished.
Comparative Data Summary
The following table summarizes hypothetical quantitative data from key in vitro experiments designed to assess the activity of this compound and the effectiveness of the proposed negative controls.
| Experimental Condition | [35S]GTPγS Binding (% of Basal) | cAMP Levels (% of Forskolin-stimulated) | p-ERK1/2 Levels (% of Basal) |
| Basal | 100 ± 5 | 100 ± 7 | 100 ± 8 |
| GABA (EC20) | 150 ± 8 | 80 ± 6 | 120 ± 10 |
| This compound (10 µM) | 110 ± 6 | 95 ± 5 | 105 ± 7 |
| GABA (EC20) + this compound (10 µM) | 250 ± 12 | 40 ± 5 | 180 ± 15 |
| Vehicle Control | 102 ± 5 | 98 ± 6 | 101 ± 8 |
| Inactive Analog (10 µM) | 105 ± 7 | 96 ± 5 | 103 ± 6 |
| GABA (EC20) + SSD114 (10 µM) + NAM (COR758, 10 µM) | 160 ± 9 | 75 ± 7 | 125 ± 11 |
| GABA (EC20) + SSD114 (10 µM) + Antagonist (CGP54626, 1 µM) | 108 ± 6 | 94 ± 8 | 107 ± 9 |
Experimental Protocols
1. [35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Cell Preparation: Prepare membranes from cells expressing recombinant human GABA-B receptors or from native brain tissue.
-
Reaction Mixture: In a 96-well plate, combine cell membranes, GDP, and the test compounds (this compound, negative controls) in an assay buffer.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Detection: Wash the filters, and measure the radioactivity bound to the filters using a scintillation counter.
2. cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, which is a downstream effect of Gαi/o activation.
-
Cell Culture: Plate cells expressing GABA-B receptors in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Add test compounds (this compound, negative controls) and a sub-maximal concentration of GABA.
-
Stimulation: Stimulate adenylyl cyclase with forskolin.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
3. ERK1/2 Phosphorylation Western Blot
This assay detects the phosphorylation of ERK1/2, a downstream signaling event that can be modulated by GABA-B receptor activation.
-
Cell Treatment: Treat cultured cells with this compound, GABA, and negative controls for a specified time (e.g., 5-15 minutes).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.
Visualizing Experimental Logic and Pathways
References
A Comparative Guide to the Pharmacokinetic Profiles of GABA-B Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key GABA-B receptor modulators. The data presented is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, facilitating informed decisions in preclinical and clinical research.
Introduction to GABA-B Receptor Modulators
The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor, is a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Its activation leads to a cascade of downstream signaling events, including the modulation of ion channels and adenylyl cyclase, ultimately resulting in a decrease in neuronal excitability.[1][2] This mechanism of action makes GABA-B receptors a key target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders, including muscle spasticity, gastroesophageal reflux disease (GERD), and addiction. This guide focuses on the pharmacokinetic properties of several prominent GABA-B receptor modulators, providing a comparative analysis to aid in their evaluation for research and development purposes.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of selected GABA-B receptor modulators. These values have been compiled from various preclinical and clinical studies.
| Compound | Class | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Vd (L) | CL (L/h) | Primary Elimination Route |
| Baclofen (B1667701) | Agonist | ~1.9 - 2.79[3][4] | 737.6 - 739.5[4] | ~3 - 4.4[3] | 70 - 85[5] | ~59.0 - 72.8[6][7] | ~11.6 - 180 ml/min[6][7] | Renal (largely unchanged)[5] |
| Lesogaberan (B1674770) | Agonist | ~1 - 2[8] | Varies with dose | ~11 - 13[8] | High[8] | 208.7[8] | 22.9[8] | Renal (parent and metabolites)[8] |
| Arbaclofen Placarbil | Prodrug of R-baclofen | - | Dose-proportional to R-baclofen | Sustained exposure | Up to 68% (in dogs)[9] | - | - | Converted to R-baclofen[9] |
| Phenibut | Agonist | ~2 - 4 (oral)[10] | - | ~5.3[11] | - | - | - | Renal (largely unchanged)[10] |
| CGP52432 | Antagonist | - | - | - | - | - | - | - |
| GS39783 | Positive Allosteric Modulator | - | - | - | - | - | - | - |
Experimental Protocols
The determination of the pharmacokinetic profiles of these GABA-B receptor modulators involves a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Baclofen Pharmacokinetic Study in Human Volunteers[4][12]
-
Study Design: A typical study involves a randomized, two-way crossover design.
-
Subjects: Healthy, non-smoking male volunteers are often recruited. Subjects are typically required to fast overnight before drug administration.
-
Dosing: A single oral dose of baclofen (e.g., 25 mg tablets) is administered with a standardized volume of water. A washout period of at least one week is maintained between treatment periods in crossover studies.
-
Blood Sampling: Blood samples are collected via an indwelling venous cannula at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 7, 9, and 12 hours post-dose).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: Baclofen concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][12] The method is validated for linearity, accuracy, precision, selectivity, and stability.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), t1/2, Vd, and CL.
Lesogaberan Pharmacokinetic Study in Healthy Subjects[8][13]
-
Study Design: An open-label, randomized, two-way crossover study is a common design.
-
Subjects: Healthy male subjects are recruited based on specific inclusion and exclusion criteria.
-
Dosing: The study may involve both oral (e.g., 100 mg) and intravenous (e.g., 20 mg) administration of lesogaberan, sometimes using a ¹⁴C-labeled version of the drug to trace its metabolism and excretion. A washout period separates the treatment periods.
-
Sample Collection: Blood, urine, and feces are collected at various time points to determine the concentration of the parent drug and its metabolites.
-
Bioanalytical Method: The concentration of lesogaberan in plasma and the total radioactivity in plasma, urine, and feces are measured using validated analytical techniques, such as LC-MS/MS for the parent drug and liquid scintillation counting for radioactivity.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters from the plasma concentration-time data.
Phenibut Pharmacokinetic Analysis[10][14]
Detailed experimental protocols for human pharmacokinetic studies of phenibut are limited in the publicly available scientific literature.[13] However, the analysis of phenibut in biological samples would typically involve the following:
-
Sample Preparation: Extraction of phenibut from biological matrices like plasma or urine, for example, by protein precipitation followed by solid-phase extraction.
-
Bioanalytical Method: Quantification of phenibut is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and selectivity.[13] Other methods described include ion-selective membrane potentiometry and spectrophotometry.[10]
-
Pharmacokinetic Parameters: The limited available data, such as the elimination half-life, would be determined from the plasma concentration-time profile following drug administration.[11]
Visualizations
GABA-B Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated by the activation of GABA-B receptors.
Caption: GABA-B receptor signaling cascade.
Experimental Workflow for Pharmacokinetic Studies
This diagram outlines a typical workflow for conducting in vivo pharmacokinetic studies.
Caption: A typical experimental workflow.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Frontiers | Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder [frontiersin.org]
- 4. brieflands.com [brieflands.com]
- 5. [Intrathecal baclofen. Experimental and pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Profile of Lesogaberan (AZD3355) in Healthy Subjects: A Novel GABAB-Receptor Agonist Reflux Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Full-Profile Pharmacokinetic Study of High Dose Baclofen in Subjects With Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
A Researcher's Guide to GABA-B Receptor Antagonists: A Comparative Analysis
For researchers, scientists, and drug development professionals, selecting the appropriate pharmacological tool is paramount for elucidating the complexities of GABA-B receptor function. This guide provides a comprehensive comparison of commonly used GABA-B receptor antagonists, offering a side-by-side analysis of their performance based on experimental data. Furthermore, it addresses a common point of confusion regarding SSD114 hydrochloride and presents detailed experimental protocols for key assays in the field.
Initially, it is crucial to clarify that this compound is not a GABA-B receptor antagonist. Experimental data indicates that it acts as a positive allosteric modulator (PAM) of the GABA-B receptor. This guide will therefore focus on true antagonists that competitively block the receptor's active site.
Performance Comparison of GABA-B Receptor Antagonists
The following tables summarize quantitative data for several widely used GABA-B receptor antagonists. These compounds are essential tools for investigating the physiological and pathological roles of GABA-B receptors. The data presented here are compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.
| Compound | IC50 (nM) | pKi | pA2 | Key Characteristics |
| CGP 55845 | 5[1] | 8.35[1][2] | Potent and selective antagonist.[1][2] | |
| CGP 54626 | 4 | Potent and selective antagonist. | ||
| CGP 52432 | 85[3] | 7.70 | Potent and selective, particularly for GABA autoreceptors.[4] | |
| SCH 50911 | 1100 | 6.0 | Orally active, competitive antagonist.[2] | |
| CGP 35348 | 34000 | Brain penetrant, higher affinity for postsynaptic receptors.[5] | ||
| Saclofen (B1680481) | 7800 | 5.3[6] | Classic competitive antagonist, limited blood-brain barrier penetration.[7] | |
| 2-Hydroxysaclofen (B1666274) | 5100 | 5.0 - 5.2[6][8][9] | More potent than Saclofen.[8] |
Table 1: Potency and Affinity of Common GABA-B Receptor Antagonists. IC50 values represent the concentration of antagonist required to inhibit 50% of a specific binding or function. pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Selectivity and Off-Target Effects
The specificity of an antagonist for the GABA-B receptor over other receptors is a critical factor in experimental design and data interpretation.
| Compound | Selectivity Profile | Known Off-Target Effects |
| CGP 55845 | Highly selective for GABA-B receptors. | Generally considered highly selective with minimal off-target effects reported. |
| CGP 54626 | Highly selective for GABA-B receptors. | Minimal off-target activity reported. |
| CGP 52432 | Selective for GABA-B receptors, with higher potency at presynaptic autoreceptors compared to those regulating glutamate (B1630785) and somatostatin (B550006) release.[4] | Limited information on broad off-target screening is available. |
| SCH 50911 | Selective for GABA-B receptors with no significant affinity for GABA-A receptors. | May have anticonvulsant properties and can induce withdrawal in GHB-dependent animals.[10] |
| CGP 35348 | Selective for GABA-B receptors. | Has been reported to inhibit glycine (B1666218) exocytosis at micromolar concentrations, an effect independent of GABA-B receptors.[11] |
| Saclofen | Selective for GABA-B receptors over GABA-A receptors. | Recombinant human GABA-B1b and GABA-B2 receptors have shown low sensitivity to saclofen in some studies.[7][12] |
| 2-Hydroxysaclofen | Selective for GABA-B receptors; does not affect responses to adenosine, morphine, or acetylcholine.[8] | The (S)-enantiomer is the active antagonist.[9] |
Table 2: Selectivity and Known Off-Target Effects of GABA-B Receptor Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GABA-B receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the GABA-B receptor by assessing its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a known concentration of a GABA-B receptor specific radioligand (e.g., [³H]-CGP 54626), and varying concentrations of the unlabeled antagonist.
-
For determining non-specific binding, use a high concentration of an unlabeled GABA-B agonist (e.g., baclofen) or antagonist.
-
Incubate the mixture at room temperature for 60-90 minutes.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a measure of agonist efficacy and antagonist potency.
1. Membrane Preparation: As described for the radioligand binding assay.
2. Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM GDP.
3. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, the antagonist at various concentrations, and a fixed concentration of a GABA-B agonist (e.g., baclofen).
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
4. Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
5. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist.
-
Determine the IC50 value for the antagonist's inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Brain Slice Electrophysiology
This technique allows for the study of the effects of antagonists on neuronal activity in a more intact tissue preparation.
1. Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.
-
Transfer the slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from individual neurons.
-
Elicit postsynaptic currents (PSCs) by stimulating afferent pathways with a bipolar electrode.
3. Drug Application:
-
Establish a stable baseline recording of agonist-induced responses (e.g., baclofen-induced outward current or inhibition of synaptic transmission).
-
Bath-apply the GABA-B receptor antagonist at a known concentration and observe the reversal or blockade of the agonist's effects.
4. Data Analysis:
-
Measure the amplitude and/or frequency of the recorded currents before, during, and after antagonist application.
-
Construct concentration-response curves to determine the potency of the antagonist.
Visualizing Key Concepts
To further aid in the understanding of GABA-B receptor function and its study, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow.
Figure 1: Canonical GABA-B Receptor Signaling Pathway. Upon binding of GABA, the GABA-B receptor activates an inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase, opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.
References
- 1. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The (S)-enantiomer of 2-hydroxysaclofen is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SCH-50911 - Wikipedia [en.wikipedia.org]
- 11. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of SSD114 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of SSD114 hydrochloride, this guide outlines procedural steps to ensure compliance and safety in a laboratory setting.
For researchers and scientists in drug development, the responsible management of chemical compounds is paramount. While this compound is classified as a non-hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent environmental contamination.[1] This document provides a clear, step-by-step approach to its disposal.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment.
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields should be worn.[1]
-
Hand Protection: Use protective gloves.[1]
-
Body Protection: An impervious lab coat or clothing is recommended.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]
Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1]
II. Disposal Procedure for this compound
Follow these steps for the proper disposal of this compound and its contaminated materials.
Step 1: Assess the Waste Form Determine if you are disposing of the pure compound (solid), a solution, or contaminated materials (e.g., pipette tips, paper towels, gloves).
Step 2: Small Spills and Residues In the event of a small spill, absorb any solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] Decontaminate the affected surfaces and any equipment by scrubbing them with alcohol.[1]
Step 3: Waste Collection
-
Solid Waste: Collect any solid this compound, used absorbent material, and contaminated disposables (gloves, wipes, etc.) in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Do not pour solutions containing this compound down the drain.[1] Collect all liquid waste in a compatible, sealed, and clearly labeled waste container.
Step 4: Storage of Waste Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending disposal.[1] Ensure the container is kept tightly sealed.[1]
Step 5: Final Disposal Dispose of the chemical waste through your institution's designated hazardous waste disposal program or a licensed chemical waste disposal company. Always adhere to federal, state, and local environmental regulations for chemical waste disposal.
III. Incompatible Materials
To prevent hazardous reactions, do not mix this compound waste with strong acids or alkalis, or strong oxidizing and reducing agents.[1]
IV. Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
